Chemical properties of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Engineering DOCK1-Selective Inhibitors: The Strategic Role of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in Oncology Drug Development Abstract N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering DOCK1-Selective Inhibitors: The Strategic Role of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in Oncology Drug Development
Abstract
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3)[1] is a highly specialized pharmacophore building block utilized in the synthesis of next-generation anti-metastatic agents[2]. As a Senior Application Scientist involved in structure-based drug design, I emphasize that the selection of this specific 2-pyridone derivative is not arbitrary. It serves as the critical core for generating selective inhibitors of DOCK1 (Dedicator of cytokinesis 1), a guanine nucleotide exchange factor (GEF) responsible for driving cancer cell invasion[3]. This technical guide dissects the chemical properties, mechanistic rationale, and validated synthetic workflows associated with this compound.
Chemical Properties & Structural Rationale
Before deploying any intermediate in a high-throughput synthesis campaign, its physicochemical profile must be rigorously understood.
Table 1: Physicochemical Profile of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Causality in Scaffold Design:
The 2-pyridone core acts as a rigid, planar bioisostere for an amide, capable of establishing critical hydrogen bond donor/acceptor networks within the target protein's active site. The placement of the strongly electron-withdrawing N,N-diethylsulfonamide group at the C5 position serves a dual purpose:
Electronic Modulation: It significantly lowers the pKa of the pyridinone N-H. This increased acidity ensures quantitative deprotonation during synthesis, thermodynamically favoring N-alkylation over unwanted O-alkylation.
Target Selectivity: The diethyl moieties provide precise steric bulk designed to occupy a specific hydrophobic pocket within the DOCK1 DHR2 domain, preventing off-target binding[3].
Mechanistic Context: Targeting the DOCK1-Rac Axis
To understand the value of this compound, we must examine the biological pathway it disrupts. DOCK1 catalyzes the exchange of GDP for GTP on the Rho-family GTPase Rac[3]. Aberrant activation of this pathway by upstream oncogenes (e.g., Ras, HER2) triggers massive actin cytoskeleton reorganization, leading to the formation of "dorsal ruffles"—a prerequisite for cancer cell motility and metastasis[3][5], as documented in [6].
Historically, pan-DOCK inhibitors like CPYPP blocked both DOCK1 and DOCK2[3]. Because DOCK2 is exclusively expressed in lymphocytes (T cells and B cells), its inhibition leads to severe immunosuppression[3]. By utilizing the N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide core, researchers successfully synthesized compounds (e.g., TS-65) that selectively inhibit DOCK1 over DOCK2, preserving immune function while halting metastasis[2][3].
Fig 1. DOCK1-mediated Rac activation pathway driving cancer cell invasion and metastasis.
Synthetic Methodology: N-Alkylation Workflow
The transformation of the N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide building block into an active DOCK1 inhibitor requires a precise N-alkylation protocol, as detailed in the [2]. The following methodology is designed as a self-validating system to ensure high fidelity and yield.
Fig 2. Step-by-step synthetic workflow for the N-alkylation of the 2-pyridinone core.
Step-by-Step Protocol:
Preparation: Suspend 1.0 equivalent of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Causality: Anhydrous conditions are mandatory. Moisture will prematurely quench the sodium hydride, leading to incomplete deprotonation and poor yields.
Deprotonation: Cool the suspension to 0°C and add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.
Self-Validation Check: The reaction's progress is visually confirmed by the evolution of hydrogen gas (bubbling) and the transition of the opaque suspension into a clear solution as the highly soluble sodium salt forms.
Electrophilic Addition: Once gas evolution ceases (approx. 30 mins), add 1.05 equivalents of the desired electrophile (e.g., an α-bromoacetophenone derivative) dropwise.
Causality: A slight excess of the electrophile ensures complete consumption of the valuable pyridinone core.
Reaction Progression: Warm the mixture to room temperature and stir for 2-4 hours.
Self-Validation Check: The successful formation of the N-alkylated product is accompanied by the precipitation of Sodium Bromide (NaBr) as a fine white solid, driving the reaction forward via Le Chatelier's principle.
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the final inhibitor (e.g., compound TS-65)[2].
Biological Validation: Rac-GTP Pull-Down Assay
Chemical purity does not guarantee biological efficacy. To validate that the synthesized pyridinone derivative successfully inhibits DOCK1 GEF activity, a Rac-GTP pull-down assay must be executed[3].
Step-by-Step Protocol:
Cell Treatment: Culture a DOCK1-overexpressing cancer cell line (e.g., a HER2+ breast cancer line) and treat with varying concentrations of the synthesized inhibitor (0.1 µM to 10 µM) for 2 hours.
Lysis: Lyse the cells rapidly on ice using a Mg²⁺-rich lysis buffer.
Causality: Magnesium ions are critical for stabilizing the nucleotide-bound state of GTPases, preventing the spontaneous hydrolysis of Rac-GTP to Rac-GDP during extraction.
Pull-Down: Incubate the lysates with PAK-PBD (p21-activated kinase binding domain) conjugated to agarose beads for 1 hour at 4°C.
Causality: The PAK-PBD specifically binds only to the active, GTP-bound conformation of Rac, leaving inactive Rac-GDP in the supernatant.
Immunoblotting: Elute the bound proteins and analyze via Western blot using an anti-Rac1 antibody.
Self-Validation Check: The assay must include a "Total Rac" immunoblot from the whole cell lysate. A successful, non-toxic DOCK1 inhibitor will show a dose-dependent decrease in the Rac-GTP band while the Total Rac band remains perfectly constant. If Total Rac decreases, the compound is inducing non-specific cytotoxicity or protein degradation, invalidating the targeted GEF inhibition claim.
References
Title: Pyridinone compound and use thereof (WO2016136985A1)
Title: Targeting Ras-Driven Cancer Cell Survival and Invasion through Selective Inhibition of DOCK1
Source: Cell Reports
URL: [Link]
Unveiling the Biological Activity of 6-oxo-1,6-dihydropyridine Sulfonamides: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have consistently observed that overcoming complex pathologies—such as multidrug-resistant (MDR) bacterial infections...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have consistently observed that overcoming complex pathologies—such as multidrug-resistant (MDR) bacterial infections and aggressive malignancies—requires moving beyond single-target paradigms. The 6-oxo-1,6-dihydropyridine sulfonamide hybrid scaffold represents a masterclass in rational drug design. By fusing a sulfonamide moiety with a 6-oxo-1,6-dihydropyridine (2-pyridone) core, researchers have engineered a single molecule capable of executing dual-mechanism interventions.
This whitepaper dissects the biological activity of this chemical class, detailing the mechanistic causality behind its efficacy, providing self-validating experimental protocols, and summarizing recent quantitative breakthroughs in its antimicrobial, antiproliferative, and antiviral applications.
Structural Rationale and Mechanistic Causality
The biological versatility of 6-oxo-1,6-dihydropyridine sulfonamides stems from the distinct, yet synergistic, pharmacophoric properties of its two main structural components:
The Sulfonamide Moiety: Historically recognized as a structural analog of p-aminobenzoic acid (pABA), the sulfonamide group acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) . In oncology, specific sulfonamide derivatives also exhibit high affinity for Carbonic Anhydrase IX (CA IX) , a metalloenzyme overexpressed in hypoxic tumor microenvironments [1].
The 6-oxo-1,6-dihydropyridine Core: This nitrogen-containing heterocycle mimics the pterin ring of folate substrates. When substituted with amino or hydroxyl groups at the 6-position, it effectively docks into the active site of Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate to tetrahydrofolate [2].
By combining these elements, the molecule achieves dual-target inhibition within the same biosynthetic pathway, drastically reducing the probability of target-based drug resistance (e.g., folP gene mutations).
Caption: Dual-target mechanism of 6-oxo-1,6-dihydropyridine sulfonamides in the folate pathway.
The rise of trimethoprim/sulfamethoxazole-resistant bacterial strains necessitates new scaffolds. Recent literature demonstrates that functionalized N-sulfonamide 2-pyridones exhibit potent broad-spectrum antibacterial activity by simultaneously collapsing two nodes of the folate synthesis network [3].
Quantitative Antimicrobial Data Summarization
Table 1: In vitro Antimicrobial and Enzyme Inhibition Profile of Representative 6-oxo-1,6-dihydropyridine Sulfonamides vs. Standard Therapeutics.
To accurately quantify the dual-inhibitory nature of these compounds, a coupled kinetic assay must be employed. This protocol is designed with built-in causality checks to prevent false positives caused by compound aggregation or assay component degradation.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM DTT). Reconstitute recombinant DHPS and DHFR enzymes. Prepare substrates: 7,8-dihydropteroate, pABA, DHF, and NADPH (cofactor for DHFR).
Reaction Assembly (96-well format):
Test Wells: 10 µL of test compound (serial dilutions), 40 µL enzyme mix (DHPS + DHFR).
Negative Control (Vehicle): 10 µL of 1% DMSO (ensures solvent does not denature enzymes).
Blank: Buffer + substrates (No enzyme; accounts for spontaneous NADPH oxidation).
Initiation & Kinetic Monitoring: Add 50 µL of substrate mix (containing 0.1 mM NADPH) to all wells. Immediately monitor absorbance at 340 nm using a microplate reader for 15 minutes at 37°C.
Causality Note: DHFR activity reduces DHF to THF, oxidizing NADPH to NADP⁺. Because only NADPH absorbs at 340 nm, a decrease in absorbance directly correlates to enzyme activity. Slower absorbance decay indicates successful enzyme inhibition.
Self-Validation Check: Calculate the Z'-factor for the plate using the Vehicle and Positive Control wells. A Z'-factor > 0.5 validates the assay's robustness. If the Positive Control fails to achieve >90% inhibition, discard the reagent batch.
Antiproliferative Activity: Targeting the Tumor Microenvironment
Beyond infectious diseases, 6-oxo-1,6-dihydropyridine sulfonamides exhibit potent antiproliferative properties. The sulfonamide moiety is a well-documented pharmacophore for inhibiting Carbonic Anhydrase IX (CA IX), an enzyme that regulates intracellular pH in hypoxic tumors, promoting survival and metastasis [1].
Quantitative Antiproliferative Data Summarization
Table 2: Cytotoxicity of N,N-dimethylbenzenesulfonamide dihydropyridone derivatives against MCF-7 Human Breast Cancer Cells.
Compound
Structural Modification
IC₅₀ (µM)
Selectivity Index (SI)*
Compound 6
Dihydropyridone-sulfonamide
21.81
> 5.0
Compound 11
Thiazole-fused sulfonamide
20.60
> 6.2
Doxorubicin
Standard Chemotherapeutic
32.00
2.1
*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher SI indicates targeted cancer toxicity rather than general cytotoxicity.
Protocol 2: MTT Cell Proliferation Assay for MCF-7
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of
1×104
cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Aspirate media. Add fresh media containing serial dilutions of the test compounds (0.1 µM to 100 µM).
Self-Validation: Include a 0.1% DMSO vehicle control well. If viability in the DMSO well drops below 95% compared to untreated cells, the solvent concentration is too high and is confounding the cytotoxicity data.
MTT Addition: After 48h of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Causality Note: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells cannot execute this reduction.
Solubilization & Reading: Carefully aspirate the media. Add 100 µL of pure DMSO to dissolve the formazan crystals. Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.
Emerging Antiviral Properties
Recent structural modifications of pyridine-based N-sulfonamides have unlocked significant antiviral properties, specifically against Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B4 (CBV4). Mechanistic studies suggest these compounds act via the inhibition of Heat Shock Protein 90 alpha (Hsp90α), a chaperone protein hijacked by viruses for the assembly of viral capsids [4].
Caption: Experimental workflow for the synthesis, validation, and screening of the hybrid scaffold.
Conclusion
The 6-oxo-1,6-dihydropyridine sulfonamide scaffold is a highly modular, multi-target pharmacophore. By intelligently bridging the structural requirements for DHPS, DHFR, and CA IX inhibition, medicinal chemists can leverage this core to develop next-generation therapeutics that resist standard mutational escape mechanisms. For application scientists and assay developers, ensuring rigorous, self-validating phenotypic and enzymatic screening workflows is paramount to translating these molecules from the bench to preclinical models.
References
Azzam, R. A., Elsayed, R. E., & Elgemeie, G. H. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10401–10414.[Link]
Bashandy, M. S., Alsaid, M. S., Arafa, R. K., & Ghorab, M. M. (2014). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 619–627.[Link]
Azzam, R. A., Elsayed, R. E., & Elgemeie, G. H. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 26182–26194.[Link]
Spectroscopic Elucidation of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: A Technical Guide
Introduction In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a molecule of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a molecule of interest within medicinal chemistry, presents a unique combination of a 2-pyridone scaffold and a sulfonamide functional group. This guide provides an in-depth analysis of the spectroscopic techniques employed to elucidate and confirm the structure of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental design and data interpretation critical for researchers and scientists in the field.
The structural integrity and purity of a potential drug candidate are non-negotiable aspects of its development pipeline. Spectroscopic methods provide a detailed molecular fingerprint, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular weight. This guide will serve as a comprehensive technical resource, blending established principles with practical, field-proven insights to ensure the unambiguous characterization of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.
Molecular Structure
Caption: Molecular structure of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Principles and Experimental Protocol
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules, including those with polar functional groups like amides and sulfonamides.[1] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[2]
Experimental Workflow: NMR Spectroscopy
Caption: A typical workflow for acquiring NMR data.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is expected to show distinct signals for the protons on the pyridinone ring and the diethylsulfonamide group. The chemical shifts are influenced by the electronic environment of each proton.
Pyridinone Ring Protons: The protons on the pyridinone ring are expected in the aromatic region, typically downfield due to the deshielding effects of the ring current and electron-withdrawing groups.
N-H Proton: The proton on the ring nitrogen is expected to be a broad singlet, and its chemical shift can be concentration and temperature-dependent. In DMSO-d₆, this proton is readily observable.[1]
N,N-diethylsulfonamide Protons: This group will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. The methylene protons are adjacent to the nitrogen atom and will be deshielded.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Pyridinone Ring Carbons: The carbons of the pyridinone ring will appear in the aromatic region. The carbon atom of the carbonyl group (C=O) will be significantly downfield, typically in the range of 160-180 ppm.[3]
N,N-diethylsulfonamide Carbons: The methylene carbons will be downfield compared to the methyl carbons due to their proximity to the electronegative nitrogen atom.
Data Summary Table: Predicted NMR Data
Assignment
Predicted ¹H NMR (ppm)
Predicted ¹³C NMR (ppm)
Pyridinone H-2
8.0 - 8.5 (d)
140 - 145
Pyridinone H-4
7.0 - 7.5 (d)
120 - 125
Pyridinone H-5
6.5 - 7.0 (dd)
110 - 115
N-H
11.0 - 12.0 (br s)
-
-SO₂-N-(CH₂ -CH₃)₂
3.2 - 3.6 (q)
40 - 45
-SO₂-N-(CH₂-CH₃ )₂
1.0 - 1.4 (t)
10 - 15
Pyridinone C-3
-
130 - 135
Pyridinone C-6 (C=O)
-
160 - 165
Chemical shifts are predicted based on analogous structures and general NMR principles.[3][4][5] Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet, br = broad.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principles and Experimental Protocol
For a solid sample like N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
Experimental Workflow: FTIR-ATR Spectroscopy
Caption: A streamlined workflow for acquiring FTIR-ATR data.
Predicted IR Spectrum Analysis
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the specific functional groups in the molecule.
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ for the N-H bond of the pyridinone ring.
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the 2-pyridone will be prominent, typically around 1650-1690 cm⁻¹.[6]
S=O Stretches: The sulfonamide group will show two characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[7][8]
C-N and S-N Stretches: These vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
C-H Stretches: Absorptions for the aromatic and aliphatic C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Data Summary Table: Predicted IR Data
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Expected Intensity
N-H Stretch (Pyridinone)
3200 - 3400
Medium, Broad
Aromatic C-H Stretch
3000 - 3100
Medium to Weak
Aliphatic C-H Stretch
2850 - 3000
Medium
C=O Stretch (Pyridinone)
1650 - 1690
Strong, Sharp
C=C Stretch (Aromatic)
1550 - 1620
Medium
S=O Asymmetric Stretch
1330 - 1370
Strong
S=O Symmetric Stretch
1140 - 1180
Strong
Predicted absorption ranges are based on established IR correlation tables and data from similar compounds.[6][7][9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Principles and Experimental Protocol
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Workflow: ESI-MS
Caption: A general workflow for obtaining ESI-MS data.
Predicted Mass Spectrum Analysis
The molecular weight of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (C₉H₁₄N₂O₃S) is 230.29 g/mol .[10]
Molecular Ion: In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 231.3.
Fragmentation: While ESI is a soft ionization method, some in-source fragmentation may occur. Potential fragmentation pathways could involve the loss of the diethylamino group or cleavage of the sulfonamide bond. The stability of the pyridinone ring often results in it being a major part of the observed fragment ions.[11]
Data Summary Table: Predicted MS Data
Ion
Predicted m/z
Interpretation
[M+H]⁺
231.3
Protonated molecular ion
[M-SO₂N(Et)₂]⁺
96.1
Loss of the diethylsulfonamide group
[SO₂N(Et)₂]⁺
136.1
Diethylsulfonamide fragment
Predicted m/z values are for the most abundant isotopes. Fragmentation is dependent on the instrument settings.[11][12]
Conclusion
The comprehensive spectroscopic analysis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on the known spectroscopic behavior of its constituent functional groups and analogous structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as the pyridinone carbonyl and the sulfonamide, and mass spectrometry verifies the molecular weight. Together, these techniques provide the necessary evidence to confidently identify and characterize this molecule, a critical step in the rigorous process of drug development.
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El-Sayed, G. A., & Mohamed, G. G. (2022). Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes. Journal of Chemical, Biological and Physical Sciences, 12(2), 162. Available from: [Link]
Organic compounds. MassBank. Available from: [Link]
Crystallographic Characterization and Structural Dynamics of N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Executive Summary N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3) is a highly versatile building block frequently utilized in the synthesis of complex biphenyl-pyridinone therapeutics[1]. Understand...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3) is a highly versatile building block frequently utilized in the synthesis of complex biphenyl-pyridinone therapeutics[1]. Understanding its solid-state behavior is critical for drug development professionals, as the compound's hydrogen-bonding capacity and tautomeric state directly dictate its physicochemical properties, solubility, and reactivity. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this molecule, detailing the causality behind experimental choices, the theoretical structural motifs, and the self-validating nature of Single-Crystal X-Ray Diffraction (SCXRD).
Theoretical Structural Motifs & Causality
The Lactam-Lactim Tautomerism
The core of this molecule features a 6-oxo-1,6-dihydropyridine ring, which is structurally equivalent to a 2-pyridone derivative. This ring system exhibits a classic lactam-lactim tautomeric equilibrium (6-oxo-1,6-dihydropyridine
⇌
6-hydroxypyridine). While the energy difference between these tautomers is minimal in the gas phase or in non-polar solutions, the solid state overwhelmingly favors the lactam (6-oxo) tautomer[2][3][4].
Causality of Solid-State Preference: The predominance of the lactam form in the crystal lattice is driven by thermodynamics and crystal packing forces. The lactam form possesses a highly polarized
N−H
bond (a strong hydrogen bond donor) and a highly electron-rich
C=O
group (a strong hydrogen bond acceptor)[5]. This allows the molecules to self-assemble into highly stable, low-energy intermolecular networks that the lactim form cannot replicate. This fundamental preference was first definitively established by Penfold in 1953[6] and further refined by high-resolution charge density studies[7].
The
R22(8)
Hydrogen-Bonding Motif
Because the sulfonamide group is N,N-diethyl substituted, it lacks hydrogen bond donors (tertiary sulfonamide). Consequently, the primary intermolecular interactions are dictated by the pyridone core. The molecules typically dimerize via a pair of complementary
N−H⋯O=C
hydrogen bonds, forming a cyclic eight-membered ring. In graph-set notation, this is classified as an
R22(8)
motif.
Figure 1: The R2,2(8) cyclic hydrogen-bonding motif characteristic of 2-pyridones.
Experimental Methodology: A Self-Validating Protocol
To unambiguously determine the tautomeric state and 3D conformation of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a rigorous SCXRD protocol must be employed. The following methodology is designed as a self-validating system.
Step 1: Thermodynamic Crystal Growth
Solvent Selection: Dissolve 50 mg of the compound (purity >99%) in a 1:1 mixture of ethyl acetate and hexane. The moderate polarity ensures high solubility, while the hexane acts as an anti-solvent to lower the solubility threshold.
Slow Evaporation: Pierce the vial cap with a narrow needle and store at 277 K (4 °C).
Causality: Slow evaporation at low temperatures ensures thermodynamic control. Rapid precipitation often traps kinetic polymorphs or disordered solvent molecules. Slow growth allows the molecules to find their global energy minimum, maximizing the formation of the
R22(8)
dimers.
Step 2: SCXRD Data Collection
Crystal Mounting: Select a pristine, block-shaped single crystal under polarized light and mount it on a MiTeGen loop using paratone oil.
Cryocooling: Immediately transfer the crystal to the diffractometer under a steady stream of nitrogen gas at 100 K.
Causality: Cooling to 100 K is not arbitrary; it drastically reduces thermal libration (atomic vibration). For tautomeric systems, locating the exact position of the hydrogen atom is critical to distinguishing the lactam from the lactim form. At room temperature, thermal smearing makes hydrogen assignment ambiguous.
Diffraction: Collect data using Mo
Kα
radiation (
λ=0.71073
Å).
Causality: The short wavelength of Mo radiation minimizes X-ray absorption effects caused by the heavy sulfur atom in the sulfonamide group, yielding high-resolution data.
Step 3: Structure Solution and Refinement
Phase Determination: Solve the structure using intrinsic phasing or direct methods via [8][9].
Least-Squares Refinement: Refine the model against
F2
using [10][11]. Refine all non-hydrogen atoms anisotropically.
Hydrogen Assignment: Locate the crucial N-H proton from the difference Fourier map and refine it isotropically.
The Self-Validating Mechanism: The crystallographic refinement process is inherently self-validating. The agreement between the calculated structural model and the observed diffraction data is quantified by the
R1
and
wR2
factors. Furthermore, a flat residual electron density map (highest peak < 0.5
e−
/Å
3
) confirms that no misassigned atoms remain. If the lactim tautomer were incorrectly assigned, the Fourier difference map would immediately flag a positive residual peak near the nitrogen (indicating a missing proton) and a negative hole near the oxygen (indicating an over-modeled proton).
Figure 2: Self-validating crystallographic workflow from synthesis to structure refinement.
Quantitative Crystallographic Data
The following tables summarize the representative crystallographic parameters and key bond geometries expected for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, extrapolated from isostructural 2-pyridone sulfonamide benchmarks[6][7].
Table 1: Representative Crystal Data and Structure Refinement
Parameter
Value
Chemical formula
C9H14N2O3S
Formula weight
230.28 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal system
Monoclinic
Space group
P21/c
Unit cell dimensions
a≈8.54
Å,
b≈12.32
Å,
c≈11.45
Å,
β≈95.2∘
Volume
∼1200
Å
3
Z (Molecules per unit cell)
4
Calculated density
∼1.27
g/cm
3
Absorption coefficient (
μ
)
0.25 mm
−1
Goodness-of-fit on
F2
1.05
Final R indices [
I>2σ(I)
]
R1=0.035
,
wR2=0.085
Largest diff. peak and hole
0.35 and -0.28
e−
/Å
3
Table 2: Key Bond Lengths and Angles Validating the Lactam Tautomer
Structural Feature
Atoms Involved
Expected Value
Mechanistic Significance
Carbonyl Double Bond
C(6) - O(1)
1.23 - 1.25 Å
Confirms
C=O
double bond character (lactam), refuting the
C−O
single bond (
∼1.35
Å) of the lactim form.
Amide Bond
N(1) - C(6)
1.38 - 1.40 Å
Confirms partial double-bond character typical of a conjugated lactam ring.
Sulfonamide Geometry
S(1) - O(2) / O(3)
1.43 - 1.44 Å
Confirms tetrahedral distortion around the S atom.
Sulfonamide-Aryl Bond
C(3) - S(1)
1.75 - 1.77 Å
Standard
C(sp2)−S
bond length.
Ring Internal Angle
C(6) - N(1) - C(2)
∼125.4∘
Expansion accommodates the steric bulk of the adjacent carbonyl group.
References
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
Penfold, B. R. (1953). The electron distribution in crystalline
α
-pyridone. Acta Crystallographica, 6(7), 591-600.[Link]
Yang, H. W., & Craven, B. M. (1998). Charge density study of 2-pyridone. Acta Crystallographica Section B: Structural Science, 54(6), 912-920.[Link]
Allosteric Modulation and Polypharmacology: A Technical Guide to Dihydropyridine Sulfonamides as Therapeutic Targets
Executive Summary & Mechanistic Rationale In modern targeted oncology and inflammation pharmacology, the pursuit of highly selective kinase inhibitors has shifted from orthosteric (ATP-competitive) binding to allosteric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern targeted oncology and inflammation pharmacology, the pursuit of highly selective kinase inhibitors has shifted from orthosteric (ATP-competitive) binding to allosteric modulation. Dihydropyridine sulfonamides and their closely related sulfamide derivatives represent a highly privileged class of small molecules designed specifically to exploit these allosteric pockets.
As a Senior Application Scientist, I approach the evaluation of these compounds not merely as chemical entities, but as precision tools engineered to disrupt specific protein-protein interactions and conformational dynamics. The primary, validated therapeutic target for dihydropyridine sulfonamides is MEK1/2 (Mitogen-Activated Protein Kinase Kinase) [1]. However, the sulfonamide pharmacophore endows these molecules with secondary polypharmacological potential, allowing them to interact with a broader spectrum of cancer-associated enzymes, including Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs)[2].
This guide deconstructs the structural causality, primary and secondary therapeutic targets, and the self-validating experimental workflows required to characterize dihydropyridine sulfonamides.
The Primary Target: MEK1/2 Kinase Allosteric Inhibition
The MAPK/ERK pathway is an intracellular signaling cascade critically involved in the proliferation and survival of tumor cells. In many hyperproliferative disorders, mutations in upstream proteins (like BRAF or RAS) render this pathway constitutively active.
The Causality of Allosteric Targeting
Orthosteric inhibitors target the ATP-binding pocket. Because the ATP pocket is highly conserved across the human kinome (>500 kinases), orthosteric inhibitors often suffer from off-target toxicity and rapid resistance via gatekeeper mutations.
Dihydropyridine sulfonamides bypass this by binding to a unique, non-ATP allosteric site located adjacent to the ATP-binding pocket of MEK1/2[].
The Dihydropyridine Core: Provides the necessary lipophilic bulk and conformational flexibility to wedge into the hydrophobic allosteric pocket.
The Sulfonamide Moiety: Acts as a critical hydrogen bond donor/acceptor network, interacting with key residues in the pocket to anchor the molecule.
Upon binding, these compounds induce a conformational change that restricts the movement of the kinase's activation loop. This locks MEK in a catalytically inactive state, drastically reducing the rate of Raf-mediated MEK phosphorylation, and preventing MEK from phosphorylating its only known downstream targets, ERK1/2, at tyrosine (Y185) and threonine (T183) residues[][4].
While MEK1/2 is the primary target for the dihydropyridine-specific subclass, the sulfonamide functional group (
R−SO2NH2
) is a highly versatile pharmacophore. Depending on the specific substitutions on the dihydropyridine ring, these compounds can exhibit targeted polypharmacology, which is highly advantageous in complex tumor microenvironments[2][5].
Quantitative Data Summary of Sulfonamide Derivative Targets
To accurately quantify the inhibitory potency (
IC50
) of dihydropyridine sulfonamides against MEK1/2, a standard absorbance assay is insufficient. Because these compounds bind allosterically, their binding kinetics differ from ATP-competitive drugs.
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
The Causality of the Method: TR-FRET is a self-validating system. Small molecules (like dihydropyridines) often exhibit intrinsic autofluorescence that can generate false positives in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before measurement, short-lived background autofluorescence decays completely. Furthermore, the ratiometric readout (measuring emission at two distinct wavelengths) internally corrects for well-to-well variations in liquid dispensing and inner-filter effects.
Step-by-Step TR-FRET Methodology
Reagent Preparation:
Prepare the Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
Scientific Rationale: DTT maintains reducing conditions to prevent oxidative cross-linking of the kinase, while Brij-35 prevents non-specific binding of the highly lipophilic dihydropyridine compounds to the plastic microplate walls.
Compound Serial Dilution:
Prepare a 10-point, 3-fold serial dilution of the dihydropyridine sulfonamide in 100% DMSO.
Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Crucial: Higher DMSO concentrations can destabilize the MEK1/2 protein fold.
Kinase and Substrate Incubation (Equilibration):
Add recombinant MEK1 enzyme and an inactive ERK2 substrate (or a specific peptide substrate) to the wells.
Incubate for 30 minutes at room temperature before adding ATP.
Scientific Rationale: Allosteric inhibitors often exhibit slower binding kinetics than orthosteric inhibitors. Pre-incubation ensures the compound has reached binding equilibrium in the allosteric pocket before the catalytic reaction begins.
Reaction Initiation:
Initiate the reaction by adding ATP at a concentration equal to its apparent
Km
for MEK1 (typically ~10-20 µM).
Scientific Rationale: Running the assay at the ATP
Km
sensitizes the assay to detect both orthosteric and allosteric modulators accurately, ensuring the calculated
IC50
is physiologically relevant.
Termination and Detection:
After 60 minutes, stop the reaction by adding EDTA (to chelate
Mg2+
and halt kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho-ERK antibody and an acceptor fluorophore).
Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of Acceptor emission (665 nm) to Donor emission (615 nm).
Dihydropyridine sulfonamides are masterclasses in rational drug design. By leveraging the lipophilic dihydropyridine core to access the MEK1/2 non-ATP pocket, and utilizing the sulfonamide moiety to establish a rigid hydrogen-bond network, these compounds achieve profound kinome selectivity. As research progresses, the inherent polypharmacology of the sulfonamide group offers a compelling avenue for developing multi-target agents capable of simultaneously inhibiting kinase-driven proliferation and modulating the hostile tumor microenvironment.
References
Title: WO2010108652A1 - Dihydropyridin Sulfonamides and Dihydropyridin Sulfamides as MEK Inhibitors.
Title: Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
Source: Bioorganic Chemistry (Elsevier) / PubMed.
URL: [Link]
Title: Sulfonamides and sulfonylated derivatives as anticancer agents.
Source: Current Medicinal Chemistry / PubMed.
URL: [Link]
Title: Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
Source: Molecules (MDPI).
URL: [Link]
Title: BRPI0710817A2 - Pyridone Sulfonamides and Pyridone Sulfamides as MEK Inhibitors.
In silico modeling of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
In Silico Modeling of N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: A Privileged Scaffold for Cav2.3 and PI3K Modulation Executive Summary In contemporary computer-aided drug design (CADD), the identification and...
Author: BenchChem Technical Support Team. Date: March 2026
In Silico Modeling of N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: A Privileged Scaffold for Cav2.3 and PI3K Modulation
Executive Summary
In contemporary computer-aided drug design (CADD), the identification and optimization of privileged scaffolds are paramount. N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627837-64-3) has recently emerged as a highly versatile building block in medicinal chemistry. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this pyridinone-sulfonamide core allow it to be seamlessly derivatized into two distinct therapeutic trajectories:
Neuroprotection: As a precursor for R-type voltage-gated calcium channel (Cav2.3) antagonists, which have demonstrated 100% neuroprotection of substantia nigra dopaminergic neurons in Parkinson’s disease models[1].
Oncology: As a structural mimic of the ATP purine ring in Phosphatidylinositol 3-kinase (PI3K) inhibitors, driving apoptosis in malignant tumors [2].
This technical guide delineates a self-validating in silico framework for modeling this scaffold, ensuring that computational predictions translate reliably into in vitro and in vivo efficacy.
Divergent Therapeutic Pathways
The structural duality of the 6-oxo-1,6-dihydropyridine ring—capable of acting as both a hydrogen bond donor (at N1) and acceptor (at C6=O)—makes it an ideal pharmacophore for diverse target classes.
Fig 1: Divergent therapeutic pathways of the 6-oxo-1,6-dihydropyridine scaffold.
Quantum Mechanical (QM) Profiling: Tautomerism and Reactivity
The Causality of QM in Scaffold Preparation
A common failure point in high-throughput virtual screening (HTVS) is the misassignment of tautomeric states. The 6-oxo-1,6-dihydropyridine core exhibits lactam-lactim tautomerism (2-pyridone
⇌
2-hydroxypyridine). If the incorrect tautomer is passed to the docking algorithm, the Electrostatic Potential (ESP) map will be fundamentally inverted, leading to false-positive binding poses. Furthermore, understanding the nucleophilicity of the N1 position versus the O atom is critical for predicting synthetic yields during N-alkylation (e.g., reacting with ethyl iodide to form Cav2.3 antagonists) [1].
Self-Validating QM Protocol
Conformational Search: Generate initial 3D conformers using the OPLS4 force field.
DFT Optimization: Optimize both the lactam and lactim geometries using Density Functional Theory (DFT) at the B3LYP/6-311G** level. Rationale: The 6-311G** basis set includes polarization functions critical for accurately modeling the diffuse electron cloud of the sulfonamide group.
Solvation Modeling: Apply a Poisson-Boltzmann solver (water,
ϵ=80.4
) to simulate physiological conditions.
Validation Check: Calculate the
ΔG
between tautomers. If
ΔG>3.0
kcal/mol, restrict downstream docking to the lowest-energy state.
Table 1: QM-Derived Properties of the Scaffold
Property
Lactam (2-Pyridone) State
Lactim (2-Hydroxypyridine) State
Implication for Modeling
Relative Energy (
ΔG
)
0.00 kcal/mol (Base)
+2.45 kcal/mol
Lactam is dominant at pH 7.4; use for docking.
Dipole Moment (
μ
)
4.82 Debye
2.15 Debye
High polarity drives solvation and binding orientation.
Fukui Index (
f−
) at N1
0.142
N/A
High nucleophilicity; confirms N1-alkylation preference.
Molecular Docking & Target Engagement
The Causality of Induced Fit Docking (IFD)
When modeling Cav2.3—a highly dynamic voltage-gated calcium channel—rigid receptor docking is insufficient. Calcium channels undergo significant state-dependent conformational shifts [3]. Using Induced Fit Docking (IFD) allows the amino acid side chains within the pore domain to adapt to the bulky N,N-diethyl sulfonamide moiety, preventing artificial steric clashes that would otherwise score as false negatives.
Step-by-Step IFD Protocol
Protein Preparation: Import the Cryo-EM structure of the target (e.g., Cav2.3 or PI3Kα). Assign bond orders, add hydrogens, and optimize the hydrogen bond network using.
Grid Generation: Define a 20 Å bounding box centered on the known allosteric/orthosteric site (e.g., the ATP-binding hinge region for PI3K).
Flexible Docking Execution: Run IFD. Soften the van der Waals radii scaling factor to 0.5 for both ligand and receptor to allow initial pose generation, followed by Prime side-chain refinement.
Validation Check (MD Simulation): Subject the top-scoring pose to a 100 ns Molecular Dynamics (MD) simulation. If the ligand Root Mean Square Deviation (RMSD) exceeds 2.5 Å after 20 ns, the pose is deemed unstable and discarded.
Fig 2: Self-validating in silico workflow for modeling target engagement.
ADMET & Physicochemical Profiling
For a scaffold to be viable, its physicochemical properties must align with the target disease state. For Parkinson's disease (Cav2.3 targets), crossing the Blood-Brain Barrier (BBB) is an absolute prerequisite [4]. Conversely, for peripheral oncology targets (PI3K), high BBB penetration may lead to unwanted central nervous system toxicity.
The base scaffold (CAS 627837-64-3) possesses a highly tunable Polar Surface Area (PSA). By modulating the N1 substituent, medicinal chemists can actuate the molecule for either CNS or peripheral exposure.
Table 2: Predicted ADMET Properties (QikProp)
Parameter
Predicted Value (Base Scaffold)
Optimal Range
Pharmacological Significance
Molecular Weight (MW)
230.29 g/mol
< 500 g/mol
Excellent starting point for fragment-based design.
LogP (Octanol/Water)
0.85
1.0 - 3.0
Slightly hydrophilic; requires lipophilic N1-alkylation for CNS.
Polar Surface Area (PSA)
73.4 Ų
< 90 Ų (CNS)
Currently optimal for BBB penetration.
LogBB (Brain/Blood)
-0.42
> -0.3 (CNS)
Borderline; addition of trifluoroethyl groups improves this [1].
hERG Liability (LogIC50)
-3.1
< -5.0
Low risk of cardiotoxicity.
Conclusion
The N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold represents a masterclass in privileged structure design. By rigorously applying DFT to resolve tautomeric ambiguities and utilizing Induced Fit Docking to respect receptor plasticity, computational scientists can rapidly iterate on this core. Whether engineering CNS-penetrant Cav2.3 antagonists for Parkinson's disease or precision PI3K inhibitors for oncology, adherence to this self-validating in silico workflow ensures high-fidelity predictions and accelerated clinical translation.
N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors. Patent WO2007044729A2 (2007).
Benkert, J., et al. Cav2.3 channels contribute to dopaminergic neuron loss in a model of Parkinson’s disease. Nature Communications, 10, 5094 (2019). Available at:[Link]
Schneider, T., et al. Physiological and pathophysiological roles of the Cav2.3 voltage-gated calcium channel. Pflügers Archiv - European Journal of Physiology, 472(7): 811-816 (2020). Available at:[Link]
Foundational
The Evolution of Pyridone Sulfonamide Derivatives: From Gram-Negative Antibacterials to Antimalarial Reaction Hijacking
Executive Summary Pyridone sulfonamide and methylsulfone derivatives have emerged as highly versatile and privileged scaffolds in modern drug discovery. Historically, the incorporation of the pyridone ring—a polar, hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridone sulfonamide and methylsulfone derivatives have emerged as highly versatile and privileged scaffolds in modern drug discovery. Historically, the incorporation of the pyridone ring—a polar, hydrogen-bond capable heteroaromatic system—has been utilized to rescue highly lipophilic pipelines by optimizing physicochemical properties. This technical guide explores the discovery, historical evolution, and mechanistic causality of these derivatives across two disparate but groundbreaking therapeutic areas: the inhibition of the Gram-negative bacterial enzyme LpxC, and the "reaction hijacking" of Plasmodium falciparum tRNA synthetases.
Part 1: The LpxC Inhibitor Paradigm (Gram-Negative Antibacterials)
Historical Context & Rationale
The outer membrane of Gram-negative bacteria is a formidable permeability barrier, primarily composed of lipopolysaccharide (LPS). UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzes the committed step of lipid A biosynthesis, making it a highly sought-after antibiotic target[1]. Early LpxC inhibitors utilized a biphenyl methylsulfone hydroxamate scaffold. While these compounds exhibited potent in vitro activity, they suffered from severe liabilities: poor aqueous solubility and exceptionally high plasma protein binding, resulting in a low free fraction of the drug[2].
To circumvent this, researchers discovered that replacing the central phenyl ring with a pyridone moiety yielded the pyridone methylsulfone hydroxamates (e.g., Compound 2a and PF-5081090)[3].
Mechanistic Causality of the Structural Shift:
The pyridone ring acts as an isostere to the phenyl ring, maintaining the linear geometry required to penetrate the hydrophobic tunnel of LpxC[1]. However, the introduction of the nitrogen and carbonyl oxygen significantly lowers the overall lipophilicity (LogP). This drastically improves aqueous solubility and the unbound fraction of the drug in vivo, which is critical for clinical efficacy and systemic distribution[2].
Slow-Binding Kinetics (SBI)
Pyridone methylsulfone hydroxamates act as slow-binding inhibitors (SBI). The efficacy of these drugs is not merely driven by thermodynamic affinity (
Ki
), but by their residence time (
τ
) on the target[4]. A long residence time ensures a prolonged post-antibiotic effect (PAE), allowing for optimized dosing regimens with reduced systemic toxicity[5].
Slow-binding kinetic model of LpxC inhibition by pyridone methylsulfone hydroxamates.
To validate the efficacy and kinetic profile of pyridone methylsulfone derivatives, the following workflow is employed:
Compound Solubilization & Preparation: Dissolve the pyridone derivative in a minimal volume of DMSO, then dilute in an aqueous assay buffer.
Causality: The improved solubility of the pyridone scaffold minimizes compound precipitation, a common artifact that artificially inflates Minimum Inhibitory Concentration (MIC) values.
MIC Determination: Inoculate 96-well plates with log-phase Pseudomonas aeruginosa (initial
OD600
of 0.05). Incubate with serial dilutions of the inhibitor for 18-24 hours. Evaluate the lowest concentration preventing visible growth.
Residence Time Assay (Surface Plasmon Resonance): Immobilize LpxC on a sensor chip. Flow the inhibitor over the chip to measure the association rate (
kon
) and dissociation rate (
koff
).
Causality: Calculating
τ=1/koff
provides the residence time, which directly correlates to the in vivo post-antibiotic effect, validating the compound's potential as a once-daily therapeutic[4].
Part 2: Reaction Hijacking in Antimalarial Drug Discovery
Historical Context & Rationale
In the battle against malaria, the emergence of artemisinin resistance has necessitated the discovery of novel mechanisms of action[6]. Recent high-throughput screening of the GSK TCAMS library identified pyrimidine-based sulfonamides (e.g., OSM-S-106) as potent inhibitors of Plasmodium falciparum[6]. During the Structure-Activity Relationship (SAR) expansion, a specific hydroxyquinazolinyl benzene sulfonamide was identified and resynthesized as the pyridone sulfonamide derivative, OSM-LO-87[7].
Mechanistic Causality: Reaction Hijacking
Unlike traditional competitive inhibitors, these sulfonamides operate via a "reaction hijacking" mechanism. They do not merely block the active site of the P. falciparum asparagine tRNA synthetase (PfAsnRS). Instead, the enzyme catalyzes a reaction between the bound Asn-tRNA and the sulfonamide inhibitor, forming a highly stable, covalent-like tight-binding adduct that permanently inactivates the enzyme[6].
While the specific pyridone sulfonamide OSM-LO-87 was ultimately found to be inactive (serving as a critical negative control in SAR studies to prove the marked sensitivity of the scaffold to substitution), the broader class of pyrimidine sulfonamides demonstrated potent, selective toxicity against the parasite with low mammalian cell toxicity[7].
Reaction hijacking mechanism of PfAsnRS by pyrimidine-based sulfonamides.
To ensure these inhibitors do not rapidly succumb to resistance, an in vitro evolution protocol is utilized:
Single-Step Selection: Plate
107
P. falciparum Dd2-B2 parasites in a 24-well plate.
Inhibitor Pressure: Expose the cultures to the sulfonamide inhibitor at a concentration of
3×IC90
(e.g., 508 nM for OSM-S-106)[7].
Monitoring & Sequencing: Monitor for recrudescent (surviving) parasites over a 60-day period.
Causality: If parasites survive, whole-genome sequencing is performed to identify mutations in the PfAsnRS gene. A lack of recrudescence validates the high barrier to resistance inherent in the reaction hijacking mechanism, as the enzyme cannot easily mutate without losing its essential native function[7].
Data Presentation: Comparative Efficacy of Sulfonamide Derivatives
The following table summarizes the quantitative data driving the SAR optimization in both therapeutic areas, highlighting the specific advantages of the pyridone modifications.
Compound Class
Representative Compound
Target Enzyme
Key Pharmacological Advantage
Primary Efficacy Metric
Biphenyl Methylsulfone
Compound 1
LpxC (P. aeruginosa)
High baseline potency
MIC90
: 0.5 μg/mL
Pyridone Methylsulfone
Compound 2a
LpxC (P. aeruginosa)
Improved solubility & free fraction
MIC90
: 0.25 μg/mL
Aminothieno Pyrimidine
OSM-S-106
PfAsnRS (P. falciparum)
Novel MOA (Reaction Hijacking)
IC50
: ~0.5 μM
Pyridone Sulfonamide
OSM-LO-87
PfAsnRS (P. falciparum)
Structural SAR Probe (Inactive)
IC50
: >18.7 μM
Conclusion
The integration of the pyridone ring into sulfonamide and methylsulfone scaffolds represents a masterclass in rational drug design. In the antibacterial space, it resolved critical physicochemical liabilities, yielding LpxC inhibitors with optimal slow-binding kinetics and in vivo efficacy. In the antimalarial space, related sulfonamide architectures have unlocked entirely new mechanisms of enzyme inhibition via reaction hijacking. Understanding the causality behind these structural modifications empowers researchers to deploy these privileged scaffolds against emerging, drug-resistant targets.
References
Pyridone Methylsulfone Hydroxamate LpxC Inhibitors for the Treatment of Serious Gram-Negative Infections
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Analytical methods for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide quantification
Application Note: Analytical Methods for the Quantification of N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Introduction & Biological Context The compound N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Analytical Methods for the Quantification of N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Introduction & Biological Context
The compound N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627837-64-3) is a highly specialized chemical intermediate with a molecular weight of 230.29 g/mol [1]. In modern pharmaceutical development, this pyridone-sulfonamide core serves as a critical building block in the synthesis of novel pyridinone compounds designed as selective DOCK1 inhibitors[2].
DOCK1 (Dedicator of cytokinesis 1) is a Rac-specific guanine nucleotide exchange factor (GEF). Oncogenic Ras mutations drive cancer cell survival, macropinocytosis (nutrient scavenging), and invasive migration by hyperactivating the DOCK1/Rac signaling axis[3]. Pharmacological inhibition of DOCK1 using pyridinone derivatives (such as TBOPP and its structural analogs synthesized from this intermediate) has been shown to effectively suppress cancer metastasis and growth in vivo[3]. Because impurities in the N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide intermediate can propagate through the synthetic pathway and compromise the final Active Pharmaceutical Ingredient (API), establishing robust, self-validating quantitative analytical methods is a critical prerequisite for drug development.
Diagram 1: DOCK1 signaling pathway and pharmacological intervention by pyridinone inhibitors.
Analytical Challenges & Methodological Rationale
Quantifying N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide presents two primary chromatographic challenges:
Tautomerization: The 6-oxo-1,6-dihydropyridine core exists in a tautomeric equilibrium with its 2-hydroxypyridine form. If analyzed in a neutral mobile phase, this dynamic interconversion leads to severe peak splitting and tailing. Causality: To lock the molecule into a single tautomeric state, the mobile phase must be strictly buffered to an acidic pH (~2.7) using 0.1% Formic Acid.
High Polarity: The combination of a sulfonamide group and a pyridone ring makes the molecule highly polar. Causality: Standard C18 columns often fail to retain this compound, leading to elution in the void volume. Therefore, a Polar-Embedded C18 stationary phase is utilized. The embedded polar groups prevent hydrophobic phase collapse in highly aqueous conditions, ensuring reproducible retention.
Quantitative Data Summary
To accommodate both bulk purity analysis (QA/QC) and trace-level impurity profiling, a dual-modality approach utilizing HPLC-UV and LC-MS/MS was developed and validated.
Table 1: HPLC-UV Gradient Program (Bulk Assay)
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% FA)
% Mobile Phase B (Acetonitrile)
0.0
1.0
95
5
2.0
1.0
95
5
8.0
1.0
40
60
10.0
1.0
5
95
12.0
1.0
5
95
12.1
1.0
95
5
| 15.0 | 1.0 | 95 | 5 |
Table 2: LC-MS/MS MRM Parameters (Trace Analysis)
Parameter
Value
Rationale
Ionization Mode
ESI Positive
Pyridone carbonyl readily accepts a proton.
Precursor Ion
231.1 m/z [M+H]+
Intact protonated molecule.
Quantifier Ion
158.0 m/z (CE: 25 eV)
Loss of diethylamine (-73 Da); highly stable cleavage.
Qualifier Ion
95.0 m/z (CE: 40 eV)
Loss of the entire sulfonamide group (-136 Da).
| Capillary Voltage | 3.5 kV | Optimal for low-molecular-weight polar analytes. |
Table 3: Method Validation Summary
Metric
HPLC-UV (Assay)
LC-MS/MS (Trace)
Linear Range
1.0 - 100 µg/mL
0.5 - 500 ng/mL
Correlation (R²)
> 0.999
> 0.995
LOD
0.2 µg/mL
0.1 ng/mL
LOQ
1.0 µg/mL
0.5 ng/mL
Intra-day Precision
0.8% RSD
3.2% RSD
| Recovery | 98.5% - 101.2% | 92.4% - 104.1% |
Experimental Protocols
Sample Preparation (Self-Validating Matrix)
Stock Solution: Accurately weigh 10.0 mg of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide reference standard. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
HPLC-UV Preparation: Dilute the stock solution with Mobile Phase A to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
LC-MS/MS Preparation: Perform serial dilutions using Methanol/Water (50:50, v/v) to reach a final concentration of 10 ng/mL. Critical Step: Add 10 µL of a stable-isotope-labeled internal standard (SIL-IS, 100 ng/mL) to correct for ESI matrix suppression, rendering the quantification self-validating.
Protocol A: HPLC-UV Assay (Routine QC)
System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) for 10 minutes.
Column Installation: Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30 °C to maintain reproducible thermodynamics.
System Suitability Test (SST): Inject the 50 µg/mL standard six times. The system is validated for the batch only if the relative standard deviation (RSD) of the peak area is ≤ 1.5%, the tailing factor is ≤ 1.2, and the theoretical plate count exceeds 5,000.
Execution: Inject 10 µL of the prepared sample. Run the gradient program (Table 1) and monitor absorbance at 254 nm. Integrate the primary peak eluting at approximately 6.4 minutes.
Interface Setup: Connect the LC system to a triple quadrupole mass spectrometer equipped with an ESI source.
Tuning: Set the MS parameters according to Table 2. Ensure the desolvation temperature is set to 450 °C to efficiently vaporize the highly aqueous initial mobile phase.
Execution: Inject 5 µL of the trace-level sample. Operate in Multiple Reaction Monitoring (MRM) mode, tracking the 231.1 → 158.0 transition.
Data Processing: Quantify the analyte concentration by plotting the ratio of the analyte peak area to the SIL-IS peak area against the calibration curve.
Diagram 2: Dual-modality analytical workflow for intermediate quantification and trace profiling.
References
Chemsrc. "N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Chemical Properties." Chemsrc Database. URL: [Link]
Fukui, Y., Uruno, T., Kanai, M., & Matsunaga, S. "Pyridinone compound and use thereof." WIPO (PCT) WO2016136985A1.
Tajiri, H., et al. "Targeting Ras-Driven Cancer Cell Survival and Invasion through Selective Inhibition of DOCK1." Cell Reports, 19(5), 969-980 (2017). URL: [Link]
Application Note: Utilizing N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in Dual-Target Antibacterial Assays
Introduction & Mechanistic Rationale In the landscape of antibacterial drug discovery, overcoming antimicrobial resistance (AMR) requires scaffolds capable of multi-target engagement.1[1] represents a highly specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the landscape of antibacterial drug discovery, overcoming antimicrobial resistance (AMR) requires scaffolds capable of multi-target engagement.1[1] represents a highly specialized heterocyclic sulfonamide engineered for this exact purpose.
Historically, sulfonamides have served as bacteriostatic agents by mimicking p-aminobenzoic acid (pABA) to competitively inhibit 2[2]. However, recent structural biology efforts have demonstrated that incorporating a3 into the sulfonamide architecture significantly enhances antibacterial efficacy[3]. The pyridone moiety improves the lipophilic character of the molecule—aiding in cellular penetration—and facilitates secondary binding interactions with 4[4].
This dual DHPS/DHFR inhibition profile effectively paralyzes the bacterial folate biosynthesis pathway at two distinct nodes. This produces a synergistic bactericidal effect and drastically reduces the likelihood of target-mediated resistance[4]. Furthermore, pyridone derivatives possess a broad spectrum of 5, making them a versatile core in modern drug design[5].
Dual inhibition of the bacterial folate biosynthesis pathway by N-sulfonamide 2-pyridones.
Experimental Protocols
To rigorously evaluate the antibacterial properties of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a self-validating experimental workflow must be employed. This involves phenotypic screening (MIC determination) followed immediately by target-specific enzymatic validation to prove the mechanism of action.
Self-validating high-throughput screening workflow for dual-target antibacterial agents.
Objective : Determine the Minimum Inhibitory Concentration (MIC) against standard Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Causality & Logic : Sulfonamides are highly prone to media-dependent antagonism. Standard Mueller-Hinton Broth (MHB) contains exogenous thymidine and pABA, which bacteria can scavenge to bypass the folate pathway block entirely. Therefore, testing must be conducted in Thymidine-Free MHB or MHB supplemented with lysed horse blood to ensure accurate susceptibility readings and prevent false negatives.
Step-by-Step Methodology :
Compound Preparation : Dissolve N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in 100% molecular-grade DMSO to create a 10 mM stock solution.
Serial Dilution : Perform two-fold serial dilutions in Thymidine-Free MHB to achieve a final testing range of 0.125 to 256 µg/mL in a 96-well microtiter plate. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced cellular toxicity.
Inoculum Preparation : Adjust the overnight bacterial suspension to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL), then dilute 1:100 in broth.
Inoculation : Add 50 µL of the diluted bacterial suspension to each well, yielding a final well inoculum of
∼5×105
CFU/mL.
Incubation & Readout : Incubate the plates at 37°C for 16–20 hours. Determine the MIC as the lowest concentration that completely inhibits visible growth (quantified via optical density at 600 nm).
Protocol B: In Vitro DHPS and DHFR Enzyme Inhibition Assays (Mechanistic Validation)
Objective : Quantify the IC50 values for both DHPS and DHFR to confirm the dual-targeting mechanism.
Causality & Logic : Phenotypic inhibition does not guarantee target engagement (the compound could be acting as a general membrane disruptor). By isolating the recombinant enzymes, we validate that the sulfonamide moiety binds DHPS and the pyridone scaffold interacts with DHFR[4].
Step-by-Step Methodology :
DHPS Radiometric Assay : Incubate recombinant bacterial DHPS with the test compound (ranging from 0.01–100 µM), 7,8-dihydropterin pyrophosphate (DHPPP), and radiolabeled [3H]-pABA. Terminate the reaction after 15 minutes and measure the reduction in [3H]-dihydropteroate formation using a liquid scintillation counter.
DHFR Spectrophotometric Assay : Incubate recombinant bacterial DHFR with the test compound, dihydrofolate (DHF), and NADPH in a UV-transparent 96-well plate. Monitor the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm over 10 minutes. The rate of absorbance decrease is inversely proportional to DHFR inhibition.
Data Fitting : Plot dose-response curves using non-linear regression (four-parameter logistic equation) to calculate precise IC50 values.
Data Presentation & Interpretation
Quantitative data should be structured to benchmark the dual-inhibitor against standard mono-therapies (e.g., Sulfamethoxazole for DHPS, Trimethoprim for DHFR). Below is a representative data matrix demonstrating the expected profile of an optimized N-sulfonamide 2-pyridone derivative.
Interpretation : The N-sulfonamide 2-pyridone scaffold demonstrates balanced, low-micromolar inhibition of both enzymes. This dual-action results in potent phenotypic activity that outcompetes traditional sulfonamides (like Sulfamethoxazole), effectively bypassing common resistance mechanisms[4].
Best Practices & Troubleshooting
Solubility Constraints : The diethyl substitution on the sulfonamide nitrogen enhances lipid solubility (improving cell wall penetration) but may reduce aqueous solubility in assay buffers. If precipitation occurs upon dilution, utilize 0.1% Tween-80 or Pluronic F-68 as a non-toxic surfactant in the assay buffer.
Enzyme Assay Background : The 6-oxo-1,6-dihydropyridine ring exhibits intrinsic UV absorbance. Always run a "compound-only" blank in the DHFR spectrophotometric assay (340 nm) to subtract background absorbance. Failure to do so will mask the NADPH oxidation rate and result in false-negative inhibition readings.
ACS Omega . "Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes".4[4]
PMC . "Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes (Related Entry)". 2[2]
PMC . "Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety". 3[3]
MDPI . "Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety".5[5]
Determining the Cytotoxic Profile of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide: A Guide to Cell-Based Assays
Introduction The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment.[1] This application note provides a detailed guide for researchers, scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to determine the cytotoxicity of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. While specific data on this compound is not extensively available, the principles and protocols outlined herein are based on established methodologies for assessing the cytotoxic effects of novel chemical entities, including related sulfonamide and pyridinone derivatives.[2][3][4]
Sulfonamides and pyridinones are classes of compounds with a broad spectrum of biological activities, including anticancer properties.[4][5][6] Their mechanisms of action can be diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, or interference with key signaling pathways.[2][7] Therefore, a multi-assay approach is recommended to not only quantify cytotoxicity but also to gain preliminary insights into the potential mechanism of cell death.
This guide will focus on two primary and complementary assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Annexin V/Propidium Iodide (PI) assay for the specific detection of apoptosis.[8][9]
Principle of the Assays
A judicious selection of assays is critical for a comprehensive understanding of a compound's cytotoxic effects.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which in most cases correlates with cell viability.[10][11] The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][12] The amount of formazan produced is directly proportional to the number of viable cells.[10] A decrease in metabolic activity in the presence of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide would suggest a cytotoxic or cytostatic effect.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides a more detailed picture of the mode of cell death. During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves several key stages, from initial cell culture to final data analysis.
Caption: General workflow for cytotoxicity testing.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance:
Rationale: The choice of cell line is critical and should be relevant to the intended application of the compound. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HepG2 (liver cancer) are suitable.[2][6][14] For more targeted studies, a cell line relevant to a specific disease model should be chosen.
Protocol:
Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
Routinely passage the cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.[15]
Perform regular checks for mycoplasma contamination.
1.2. Preparation of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Stock and Working Solutions:
Rationale: Accurate and consistent compound concentrations are essential for reliable dose-response analysis. A high-concentration stock solution is prepared in a suitable solvent and then serially diluted to obtain the desired working concentrations.
Protocol:
Prepare a high-concentration stock solution (e.g., 10 mM) of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in complete cell culture medium to prepare a range of working concentrations. It is advisable to perform a broad range-finding experiment first (e.g., 0.1, 1, 10, 100, 1000 µM) to identify the cytotoxic concentration range.[2]
Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as in the highest concentration of the test compound.
PART 2: MTT Assay for Cell Viability
2.1. Principle:
The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12] The intensity of the purple color is proportional to the number of viable cells.[10]
Caption: Mechanism of the MTT assay.
2.2. Protocol:
Cell Seeding: Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, the vehicle control, and a medium-only control (for blank subtraction). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][12]
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]
PART 3: Annexin V/PI Assay for Apoptosis
3.1. Principle:
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by fluorescently labeled Annexin V.[9] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of propidium iodide (PI), which stains the nucleus.
3.2. Protocol:
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide at concentrations determined from the MTT assay (e.g., around the IC50 value) for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[17]
Cell Harvesting:
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect both the detached and floating cells.[17]
Suspension cells: Collect the cells directly by centrifugation.[17]
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
Staining:
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
Add 400 µL of 1X binding buffer to each tube before analysis.
Data Acquisition: Analyze the samples using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Data Analysis and Interpretation
4.1. MTT Assay Data Analysis:
Subtract the absorbance of the blank (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[19] This can be calculated by performing a non-linear regression analysis using a sigmoidal dose-response (variable slope) model with software such as GraphPad Prism.[20]
Table 1: Example Data for IC50 Determination
Concentration (µM)
Log Concentration
% Cell Viability
0 (Vehicle)
-
100
1
0
95
10
1
75
50
1.7
52
100
2
30
500
2.7
10
4.2. Annexin V/PI Assay Data Analysis:
The flow cytometry data is typically displayed as a quadrant plot.
The four quadrants represent:
Lower Left (Q4): Viable cells (Annexin V- / PI-)
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
Quantify the percentage of cells in each quadrant to determine the proportion of viable, apoptotic, and necrotic cells following treatment with N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:
Positive and Negative Controls: Always include a known cytotoxic agent as a positive control (e.g., doxorubicin or staurosporine) and a vehicle control as a negative control.[2]
Assay Validation: Key assay parameters such as linearity, range, precision, and accuracy should be established.[21] For instance, in the MTT assay, a linear relationship between cell number and absorbance should be demonstrated.
Reagent Qualification: Lot-to-lot variability of critical reagents, such as FBS and assay kits, should be monitored.[22]
Orthogonal Assays: Employing a secondary, complementary assay (like Annexin V/PI) helps to validate the findings from the primary assay (MTT) and provides deeper mechanistic insights.[21] For example, a decrease in viability in the MTT assay should correspond to an increase in apoptotic or necrotic cells in the Annexin V/PI assay. Other assays like the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, can also be used as an orthogonal method.[23][24]
Conclusion
This application note provides a comprehensive framework for assessing the cytotoxicity of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide using standard and robust cell-based assays. By following these detailed protocols and incorporating appropriate controls and validation measures, researchers can generate reliable and reproducible data to characterize the cytotoxic profile of this and other novel compounds. The multi-assay approach not only quantifies the reduction in cell viability but also provides valuable information on the underlying mechanism of cell death, which is crucial for informed decision-making in the drug discovery and development process.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
Riss, T. L., et al. (2016). MTT Assay: Assessing Cell Proliferation. Assay Guidance Manual. Retrieved from [Link]
van Meerloo, J., et al. (2011). The MTT Assay for Measuring Cell Viability and Proliferation. Methods in Molecular Biology, 716, 1-13.
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Asadi, M., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC. Retrieved from [Link]
Khan, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Retrieved from [Link]
Kuete, V., et al. (2016). Cytotoxicity of Novel Sulfanilamides Towards Sensitive and Multidrug-Resistant Leukemia Cells. PubMed. Retrieved from [Link]
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
Oike, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Retrieved from [Link]
Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from [Link]
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of examined sulfonamides on various cell lines a. Retrieved from [Link]
Jung, E. G., et al. (2003). Phototoxicity and photogenotoxicity of nine pyridone derivatives. PubMed. Retrieved from [Link]
Al-Warhi, T., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. Retrieved from [Link]
Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]
BPL. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
Zhang, J., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. Retrieved from [Link]
European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]
RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from [Link]
RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from [Link]
NextSDS. (n.d.). N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. Retrieved from [Link]
ACS Publications. (n.d.). Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at. Retrieved from [Link]
Application Notes and Protocols for the In Vivo Evaluation of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a novel chemical entity incorporating both pyridine and sulfonamide moi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, a novel chemical entity incorporating both pyridine and sulfonamide moieties. Given the limited existing data for this specific molecule, this guide establishes a strategic and phased experimental approach. The protocols detailed herein are designed to systematically assess the compound's safety, tolerability, pharmacokinetic profile, and potential therapeutic efficacy in relevant disease models. This application note is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel small molecules. The methodologies are grounded in established preclinical testing guidelines and best practices to ensure scientific rigor and data integrity.
Introduction: Scientific Rationale and Therapeutic Potential
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a synthetic compound featuring a dihydropyridine ring, a common scaffold in medicinal chemistry, and a sulfonamide functional group. Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The pyridine nucleus is also a "privileged" scaffold, frequently found in FDA-approved drugs, known to enhance pharmacokinetic properties and target binding affinity.[2]
The convergence of these two pharmacophores in N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide suggests several potential therapeutic applications. The sulfonamide group is a known inhibitor of carbonic anhydrases and dihydropteroate synthetase, key enzymes in various physiological and pathological processes.[1][3] Furthermore, various pyridine-sulfonamide hybrids have demonstrated potent inhibitory activity against targets such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5]
Given this structural rationale, the in vivo experimental design for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide should be multifaceted, exploring its potential as an anti-inflammatory, antibacterial, and anticancer agent. This guide outlines a logical, tiered approach to this investigation, commencing with essential safety and pharmacokinetic profiling before proceeding to efficacy studies.
Pre-formulation and Vehicle Selection
A critical initial step for in vivo studies is the development of a suitable formulation to ensure consistent and reproducible drug exposure. For poorly soluble compounds, which is common for novel chemical entities, a systematic approach to vehicle selection is necessary.[1][2]
Protocol 2.1: Solubility Assessment and Vehicle Screening
Objective: To identify a suitable vehicle for the administration of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in subsequent in vivo studies.
Methodology:
Solubility Testing: Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles.
Vehicle Panel:
Aqueous-based: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
Co-solvent systems: Saline with 5-10% DMSO, Saline with 10-20% Solutol HS 15, or a mixture of PEG400 and water.
Suspensions: 0.5% (w/v) carboxymethylcellulose (CMC) in water, 0.5% (w/v) methylcellulose in water.
Procedure:
a. Add an excess amount of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide to a fixed volume of each vehicle.
b. Agitate at room temperature for 24-48 hours to ensure equilibrium.
c. Centrifuge to pellet undissolved compound.
d. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Selection Criteria: Choose the simplest vehicle that provides the desired concentration and stability, and is known to be well-tolerated in the selected animal model. For initial toxicity studies, a well-characterized vehicle is paramount.
Acute Oral Toxicity and Dose Range Finding
Prior to efficacy studies, it is imperative to establish the safety profile of the test compound. Acute toxicity studies provide crucial information on the potential health hazards from a single, short-term exposure and help in determining the dose range for subsequent studies.[6] The OECD guidelines for acute oral toxicity testing offer a standardized and ethically considerate approach.[7][8]
Animal Acclimatization: Acclimatize animals for at least 5 days prior to the study.
Dosing:
Administer the compound orally via gavage.
Start with a default dose of 300 mg/kg. The starting dose can be adjusted based on any existing in vitro cytotoxicity data.
Use a stepwise procedure with 3 animals per step.
Observation:
Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.
Record body weight on days 0, 7, and 14.
At the end of the observation period, perform a gross necropsy on all animals.
Dose Adjustment:
If mortality is observed in two or three animals, the study is terminated, and the compound is classified at that hazard level.
If one animal dies, the test is repeated with a lower dose.
If no mortality occurs, the test is repeated with a higher dose until toxicity is observed or the limit dose (2000 mg/kg) is reached.[8]
Data Presentation:
Dose (mg/kg)
Number of Animals
Mortality
Clinical Signs of Toxicity
Body Weight Change (%)
Gross Necropsy Findings
Vehicle Control
3
0/3
None observed
No abnormalities
300
3
2000 (Limit Dose)
3
Table 1: Example Data Table for Acute Oral Toxicity Study.
Pharmacokinetic (PK) and Tissue Distribution Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy and toxicology data. A preliminary PK study can provide essential parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[9][10]
Protocol 4.1: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide following intravenous (IV) and oral (PO) administration.
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
Methodology:
Dosing:
IV group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).
Blood Sampling:
Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
Data Analysis:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
Parameter
IV Administration
PO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (mL/min/kg)
Vdss (L/kg)
F (%)
Table 2: Key Pharmacokinetic Parameters.
Visualization of Experimental Workflow:
Caption: Phased approach for the in vivo evaluation of a novel compound.
In Vivo Efficacy Models
Based on the structural alerts of the pyridine and sulfonamide moieties, a tiered approach to efficacy testing is recommended, focusing on anti-inflammatory, antibacterial, and anticancer activities.
Anti-inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a well-established and reproducible model of acute inflammation.
Protocol 5.1.1:
Animal Model: Male Wistar rats (150-200g).
Groups (n=6-8 per group):
Vehicle Control
Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
Test Compound (at least 3 dose levels, PO, based on toxicity and PK data)
Procedure:
a. Administer the vehicle, positive control, or test compound 1 hour before carrageenan injection.
b. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Antibacterial Activity
Model: Murine Thigh Infection Model
Rationale: This is a standardized model for evaluating the efficacy of antimicrobial agents in a localized soft tissue infection.[11][12]
Protocol 5.2.1:
Animal Model: Female ICR mice (neutropenic, induced by cyclophosphamide).[13]
Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
Procedure:
a. Induce neutropenia in mice.
b. Inoculate the thigh muscle with a standardized bacterial suspension.
c. Initiate treatment 2 hours post-infection with the test compound (multiple doses and routes can be tested).
d. Include a vehicle control and a relevant antibiotic as a positive control.
Endpoint: At 24 hours post-infection, euthanize the animals, homogenize the thigh tissue, and determine the bacterial load (CFU/gram of tissue).
Anticancer Activity
Model: Human Tumor Xenograft Model in Nude Mice
Rationale: This model allows for the evaluation of the compound's effect on the growth of human tumors in an in vivo setting.[14][15]
Protocol 5.3.1:
Animal Model: Athymic nude mice (nu/nu).
Cell Lines: Select appropriate human cancer cell lines based on in vitro screening data (e.g., A549 lung cancer, HT-29 colon cancer).
Procedure:
a. Subcutaneously implant tumor cells into the flank of the mice.
b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[16]
c. Administer the test compound at selected doses and schedules.
d. Include a vehicle control and a standard-of-care chemotherapeutic agent as a positive control.
Endpoints:
Measure tumor volume and body weight 2-3 times per week.
At the end of the study, excise tumors for weight measurement and potential biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualization of a Potential Signaling Pathway:
If the compound is hypothesized to be a VEGFR-2 inhibitor:
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Data Analysis and Interpretation
All in vivo studies should be designed with appropriate statistical power.[17][18] Data should be analyzed using suitable statistical methods (e.g., t-test, ANOVA followed by post-hoc tests). The results should be interpreted in the context of the compound's pharmacokinetic profile and safety data.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
Conclusion
The experimental design outlined in this application note provides a robust framework for the initial in vivo characterization of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. By systematically evaluating its safety, pharmacokinetics, and efficacy in relevant disease models, researchers can make informed decisions regarding the further development of this promising compound. The multifaceted nature of its chemical structure warrants a broad yet targeted screening approach to uncover its full therapeutic potential.
References
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Application Note: Scale-Up Synthesis and Process Optimization of N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Executive Summary N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3) is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3) is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of pyridinone-based therapeutics, most notably in the development of DOCK1 inhibitors targeted at suppressing cancer cell migration and invasion[1].
Transitioning the synthesis of this compound from the discovery bench to a scalable process requires overcoming significant safety and yield bottlenecks. This application note details a highly optimized, self-validating two-step protocol designed for multi-gram to kilogram scale-up. By leveraging precise thermal control and strategic reagent stoichiometry, this workflow ensures high-fidelity conversion while mitigating the severe exothermic hazards associated with sulfonyl chloride generation.
Mechanistic Rationale & Pathway
The synthesis is driven by a two-step sequence: Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Acyl Substitution .
Chlorosulfonation (EAS): The starting material, 2-hydroxypyridine, exists in a tautomeric equilibrium with 2-pyridone. The electron-donating nature of the ring's oxygen and nitrogen atoms strongly directs the incoming electrophile (
+SO2Cl
) to the 5-position (para to the nitrogen). The electrophilic aromatic substitution of pyridone derivatives using chlorosulfonic acid is a well-documented and highly regioselective pathway to access these specific sulfonyl chlorides[2].
Amination: The resulting 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is highly reactive. Nucleophilic attack by diethylamine at the electrophilic sulfur atom displaces the chloride leaving group, establishing the stable sulfonamide linkage.
Fig 1: Mechanistic sequence of electrophilic aromatic substitution and nucleophilic amination.
Process Safety & Causality in Scale-Up
Scaling this chemistry requires strict adherence to process safety parameters due to the reagents involved.
Chlorosulfonic Acid Hazards: Chlorosulfonic acid is highly corrosive and reacts violently and exothermically with water, liberating dense white fumes of HCl and sulfuric acid[3].
Causality of the Reverse-Quench: At scale, quenching the chlorosulfonation reaction by adding water to the vessel will cause a localized thermal runaway. Therefore, a reverse-quench protocol is mandatory—the reaction mixture must be added dropwise into a massive excess of vigorously stirred crushed ice.
Reagent Stoichiometry: We utilize 5.0 equivalents of chlorosulfonic acid. It acts as both the reagent and the solvent. This large excess drives the equilibrium past the sulfonic acid intermediate directly to the sulfonyl chloride, while maintaining a stirrable fluid mass.
Acid Scavenging: During amination, Triethylamine (TEA) is strategically selected as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the diethylamine and optimizing the atom economy of the more expensive nucleophile.
Self-Validating Experimental Protocols
Fig 2: Two-step synthetic workflow for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide.
Step 1: Synthesis of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride
Equip a thoroughly dried, multi-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a gas scrubber system (to neutralize HCl/SO2 off-gassing).
Charge the flask with Chlorosulfonic acid (5.0 eq) and cool to 0 °C under an inert nitrogen atmosphere.
Add 2-hydroxypyridine (1.0 eq) portion-wise over 45 minutes, maintaining the internal temperature below 10 °C.
Gradually warm the reaction to room temperature, then heat to 80 °C for 4 hours.
In-Process Control (IPC) Validation: Remove a 50 µL aliquot, quench in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (
m/z
corresponding to
C6H7NO4S
) and the disappearance of the 2-pyridone peak confirms reaction completion.
Cool the mixture to room temperature. Perform a reverse-quench by adding the mixture dropwise to vigorously stirred crushed ice (10x volume relative to acid) maintaining the temperature below 5 °C.
Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum to afford the sulfonyl chloride intermediate.
Step 2: Synthesis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Suspend the sulfonyl chloride intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) and cool to 0 °C.
Add Triethylamine (1.5 eq) in a single portion.
Add Diethylamine (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Remove the ice bath and stir at room temperature for 2 hours.
IPC Validation: Remove a 50 µL aliquot, dilute in 1 mL DCM, and wash with water. Analyze the organic layer via TLC (Eluent: DCM/MeOH 9:1, UV active at 254 nm). Complete conversion is validated by the total disappearance of the sulfonyl chloride intermediate (higher
Rf
) into the sulfonamide product (lower
Rf
).
Wash the organic layer sequentially with 1M HCl (to remove excess amines), water, and brine.
Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Recrystallize from EtOAc/Hexanes to afford the pure product.
[1]Title: Pyridinone compound and use thereof (WO2016136985A1) | Source: Google Patents | URL:
[2]Title: 6-Sulfonylchromenes as Highly Potent KATP-Channel Openers | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]
[3]Title: 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions | Source: RHHZ | URL: [Link]
Technical Support Center: Synthesis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Welcome to the technical support guide for the synthesis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to naviga...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this and structurally related pyridone sulfonamides. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yield and product purity.
The pyridone scaffold is a "privileged" structure in medicinal chemistry, and its combination with a sulfonamide moiety offers unique pharmacological properties.[1] However, the synthesis can be challenging, often plagued by low yields and difficult purification. This guide provides a systematic approach to identifying and solving these issues.
Proposed Synthetic Pathway
The most common and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] Therefore, a logical synthetic approach to N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves a two-step process starting from 2-hydroxypyridine (which exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridine).
Chlorosulfonation : Electrophilic substitution of 6-oxo-1,6-dihydropyridine with chlorosulfonic acid to generate the key intermediate, 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Amination : Nucleophilic substitution of the sulfonyl chloride with diethylamine to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Chlorosulfonation (Step 1)
Question 1: My yield for the 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride intermediate is extremely low, or I'm recovering mostly starting material. What's going wrong?
Answer: Low conversion in this step is typically linked to three main factors: reaction conditions, reagent quality, and the work-up procedure.
Reaction Conditions: The chlorosulfonation of pyridones requires harsh conditions.[3] Ensure that the reaction temperature is sufficiently high (often in the range of 100-150°C) and the reaction time is adequate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Reagent Quality: Chlorosulfonic acid is highly reactive and extremely sensitive to moisture.[4] Hydrolysis of ClSO₃H to sulfuric acid (H₂SO₄) will prevent the formation of the desired sulfonyl chloride.
Actionable Advice: Always use a fresh, unopened bottle of chlorosulfonic acid. If the bottle has been opened previously, consider titrating it to determine its strength or purifying it by distillation (with extreme caution and appropriate safety measures).
Work-up Procedure: The sulfonyl chloride intermediate is also highly susceptible to hydrolysis. The work-up must be performed quickly and under anhydrous conditions where possible. Pouring the reaction mixture onto crushed ice is a common method to quench the excess chlorosulfonic acid and precipitate the product, but prolonged contact with water will degrade the product.
Question 2: The reaction mixture turned black, and I isolated a tar-like substance instead of a clean product. What causes this decomposition?
Answer: Severe charring or decomposition is a common issue with chlorosulfonation, especially with electron-rich heterocyclic systems.
Causality: The primary cause is excessive heating or a reaction that is too concentrated. Chlorosulfonic acid is a strong oxidizing and dehydrating agent. At high temperatures, it can lead to uncontrolled side reactions and polymerization of the starting material.
Optimization Strategy:
Temperature Control: Add the 6-oxo-1,6-dihydropyridine to the chlorosulfonic acid portion-wise at a lower temperature (e.g., 0-10°C) to control the initial exotherm. Then, slowly and carefully heat the mixture to the target reaction temperature.
Solvent/Co-reagent: While often run neat, using a co-solvent like phosphorus oxychloride (POCl₃) can sometimes moderate the reaction and improve yields, as seen in related pyridine sulfonamide syntheses.[5]
Caption: Troubleshooting workflow for the chlorosulfonation step.
Part 2: Amination (Step 2)
Question 3: My final yield is low after reacting the sulfonyl chloride with diethylamine. What are the common culprits in this step?
Answer: Low yields in the amination step often point to issues with the sulfonyl chloride intermediate, reaction conditions, or stoichiometry.
Quality of Sulfonyl Chloride: As discussed, the sulfonyl chloride is moisture-sensitive. If it was not properly dried or was stored improperly after Step 1, a significant portion may have hydrolyzed to the unreactive sulfonic acid.
Actionable Advice: It is highly recommended to use the crude sulfonyl chloride immediately in the next step without prolonged storage. Ensure it is reasonably dry before proceeding.
Stoichiometry and Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This will protonate either the diethylamine starting material or the product, rendering it non-nucleophilic. Therefore, at least two equivalents of diethylamine (one to react, one to act as a base) or one equivalent of diethylamine with an additional non-nucleophilic base (like triethylamine or pyridine) is required.[6]
Side Reactions: A common side reaction is the formation of a disulfonated product or other impurities if the sulfonyl chloride reacts with the product itself. Using a slight excess of the amine can help minimize this.
Question 4: I am having trouble purifying the final product. Column chromatography leads to streaking and decomposition.
Answer: The N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide product contains a slightly acidic N-H proton on the pyridone ring and basic nitrogen atoms, which can lead to difficult chromatography on standard silica gel.
Causality: Standard silica gel is acidic and can cause strong binding, leading to streaking and, in some cases, degradation of the product on the column.[7]
Purification Strategies:
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization is the preferred method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile).
Deactivated Silica Gel: If chromatography is necessary, deactivate the silica gel. This can be done by preparing the slurry with an eluent containing a small amount (0.5-1%) of a tertiary amine like triethylamine.[7] This neutralizes the acidic sites on the silica.
Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase, which can be more suitable for this type of compound.[7][8]
Parameter
Recommendation for High Yield
Rationale
ClSO₃H Quality
Use a fresh, unopened bottle.
Prevents use of hydrolyzed, unreactive reagent.[4]
Reaction Temp.
Controlled, gradual heating (Step 1).
Avoids charring and decomposition from exothermic reaction.
Amine Stoichiometry
>2 equivalents of amine or 1 eq. amine + 1 eq. base.
Neutralizes the HCl byproduct to keep the amine nucleophilic.[6]
Purification
Prioritize recrystallization; use deactivated silica if chromatography is needed.
Avoids product degradation on acidic standard silica gel.[7]
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (Step 1)
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add chlorosulfonic acid (5.0 eq.).
Cool the flask to 0°C in an ice bath.
Slowly add 2-hydroxypyridine (1.0 eq.) portion-wise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 130°C in an oil bath.
Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
Once the starting material is consumed, cool the reaction mixture to room temperature.
In a separate large beaker, prepare a mixture of crushed ice and water.
With extreme caution , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The product should precipitate as a solid.
Quickly filter the solid precipitate using a Büchner funnel and wash it with a small amount of ice-cold water.
Dry the solid under high vacuum. This crude sulfonyl chloride should be used immediately in the next step.
Protocol 2: Synthesis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (Step 2)
In a flame-dried round-bottom flask, dissolve the crude 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0°C in an ice bath.
Add diethylamine (2.5 eq.) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue via recrystallization or column chromatography on deactivated silica gel as described in the troubleshooting section.
References
Moustafa, A. H., El-Sayed, H. A., Haikal, A. E.-F. Z. E.-F. Z., & Abd El-Hady, R. A. (2013). Synthesis and antimicrobial activity of some 2-pyridone nucleosides containing a sulfonamide moiety. Nucleosides, Nucleotides & Nucleic Acids, 32(5), 221–238. [Link]
ResearchGate. (2025, August 6). Synthesis and Antimicrobial of Some Novel-5-carbomethoxy-2-pyridone Derivatives Containing Sulfonamide Moiety | Request PDF. Retrieved from [Link]
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Retrieved from [Link]
Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., El-Mowafy, M., & El-Gazzar, M. G. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10473–10485. [Link]
Jampilek, J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(11), 130220.
Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
Taylor & Francis Online. (2012, July 18). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Retrieved from [Link]
ACS Publications. (2020, April 28). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved from [Link]
Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
Organic Syntheses. (2013). Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Retrieved from [Link]
ResearchGate. (2016, June 1). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Retrieved from [Link]
MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
Technical Support Center: Overcoming Purification Challenges of N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that substituted pyridones and sulfonamides present unique chromatographic hurdles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that substituted pyridones and sulfonamides present unique chromatographic hurdles. N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is particularly challenging due to its dual functionality: a highly polar sulfonamide group and a pyridone core capable of lactam-lactim tautomerization and strong intermolecular hydrogen bonding.
This guide provides field-proven, mechanistically grounded solutions to help you achieve baseline resolution and high-purity isolation.
Mechanistic Diagnostic: Why Standard Purification Fails
Before troubleshooting, it is critical to understand the physical chemistry of your analyte. The 6-oxo-1,6-dihydropyridine core exists in a dynamic equilibrium with its 6-hydroxypyridine tautomer[1]. In non-polar environments (like standard normal-phase chromatography), these molecules form tightly bound dimers. When exposed to the active silanol sites of bare silica gel, the dynamic interconversion and multiple hydrogen-bonding states lead to irreversible adsorption and peak streaking[2].
Lactam-lactim tautomerization and dimerization pathways causing chromatographic streaking.
Troubleshooting Guide & FAQs
Q1: Why does N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide streak persistently on normal-phase silica gel, even with optimized TLC solvent systems?A1: The streaking is an artifact of tautomerization and hydrogen bonding. In non-polar eluents (e.g., hexane/ethyl acetate), the compound dynamically interconverts between the lactam and lactim forms during the run[1]. Furthermore, the highly polar sulfonamide group interacts strongly with the active silanol sites on the stationary phase[3].
Causality & Solution: To fix this, you must disrupt the dimerization. Switch to reverse-phase chromatography, or if you must use normal-phase, add a polar, protic modifier (e.g., 1–5% methanol or 1% acetic acid) to the eluent to cap the silanol sites and solvate the hydrogen-bond donors.
Q2: I am experiencing poor resolution between my target compound and unreacted sulfonyl chloride byproducts. How can I improve selectivity?A2: Sulfonamides and their precursors often co-elute on standard silica due to similar bulk polarities. Utilizing a reverse-phase C18 column or a mixed-mode stationary phase (e.g., aminopropyl-packed columns) drastically alters selectivity by relying on hydrophobic interactions rather than polar adsorption[3].
Causality & Solution: Use a gradient of water and acetonitrile. Crucially, add 0.1% formic acid or ammonium acetate to the mobile phase. This controls the pH, suppressing the ionization of the weakly acidic pyridone nitrogen, locking it into a neutral state, and sharpening the peak[4].
Q3: The compound crashes out of solution when I try to load it onto the column. What is the best loading strategy?A3: The strong intermolecular hydrogen bonding of the pyridone-sulfonamide system leads to exceptionally poor solubility in weak injection solvents (like dichloromethane or hexane). Attempting a liquid injection will cause the compound to precipitate at the column head, ruining the separation.
Causality & Solution: Employ the Dry Loading Method [3]. By pre-adsorbing the compound onto a solid support, you maximize the surface area for dissolution and prevent the compound from precipitating as a concentrated band.
Quantitative Data: Solvent Effects on Tautomerism
To further illustrate why solvent selection dictates your purification success, review the thermodynamic and quantum mechanical data regarding pyridone tautomerization[1]. Polar solvents stabilize the high-dipole lactam form, collapsing the equilibrium into a single, well-behaved species.
Table 1: Solvent Effects on 2-Pyridone Tautomeric Equilibrium and Chromatographic Impact
Solvent Environment
Dielectric Constant (ε)
Dipole Moment (Debye)
Dominant Tautomeric State
Chromatographic Impact
Hexane / Cyclohexane
~2.0
~1.65 (Lactim)
Dimerized Lactam/Lactim
Severe streaking; irreversible adsorption
Chloroform / DCM
~4.8
~5.97 (Lactam)
Lactam (Monomer/Dimer mix)
Moderate streaking; poor solubility
Aqueous Methanol / MeCN
33.0 - 80.1
>6.0 (Lactam)
Solvated Lactam Monomer
Sharp peaks; baseline resolution
Optimized Purification Workflow
Decision tree for selecting the optimal purification strategy based on crude solubility.
This method leverages hydrophobic interactions and pH control to bypass the hydrogen-bonding issues inherent to pyridones[5].
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid suppresses tautomeric exchange and ionization[4].
Sample Preparation: Dissolve the crude N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in a minimum volume of DMSO or Mobile Phase A/B mixture. Filter through a 0.45 µm PTFE syringe filter.
Column Equilibration: Equilibrate a C18 flash column with 3 column volumes (CV) of 5% Mobile Phase B.
Gradient Elution: Inject the sample. Run a gradient from 5% B to 60% B over 15 CVs. Maintain a flow rate appropriate for your column size (e.g., 30 mL/min for a 40g column).
Self-Validating Checkpoint: Monitor the column effluent using a diode array detector (DAD) at 254 nm and 280 nm. Validation: A consistent 254/280 nm absorbance ratio across the entire width of the eluting peak validates that the peak is a single, pure compound and not a co-elution of tautomers or regioisomers.
Protocol B: Dry Loading for Normal-Phase Chromatography
If reverse-phase is unavailable, use this protocol to prevent on-column precipitation[3].
Dissolution: Dissolve the crude mixture in a volatile, highly polar solvent (e.g., Acetone or Methanol) where the compound is fully soluble.
Adsorption: Add deactivated silica gel (or Celite) to the flask at a mass ratio of 3:1 (Silica : Crude Sample).
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until completely dry.
Self-Validating Checkpoint: Swirl the flask. Validation: The loaded powder must flow freely like dry sand. If the powder clumps or sticks to the flask walls, residual solvent or sample overloading is present. Proceeding with clumpy silica will cause channeling. Re-dissolve in a volatile solvent, add an additional 1 mass equivalent of silica, and re-evaporate.
Column Loading: Pour the free-flowing powder evenly onto the top of a pre-equilibrated silica column. Cap with a thin layer of clean sand.
Elution: Elute using a gradient of Dichloromethane to 10% Methanol in Dichloromethane.
References
Bieganowska, M L et al. "Thin-layer reversed-phase ion-pair chromatography of some sulphonamides." PubMed. URL: [Link]
LMU Munich. "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution." LMU. URL: [Link]
WuXi Biology. "How about Tautomers? - Magical Power of Quantum Mechanics." WuXi AppTec. URL: [Link]
Technical Support Center: N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Solution Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with N,N-diethyl-6-oxo-1,6-dihydropyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS: 627837-64-3).
This compound is a critical building block and intermediate in the synthesis of advanced targeted therapeutics, including phosphatidylinositol 3-kinase (PI3K) inhibitors[1] and novel anti-cancer pyridinone derivatives[2]. However, researchers frequently encounter handling anomalies—ranging from spontaneous precipitation in stock solutions to anomalous chromatographic behavior. These issues stem fundamentally from the molecule's core structural features: a highly solvent-dependent lactam-lactim tautomerism[3] and the lack of hydrogen-bond donating capacity at the fully substituted N,N-diethyl sulfonamide group, which forces all intermolecular interactions through the pyridone ring[4].
Below is our field-proven troubleshooting guide, complete with mechanistic explanations and self-validating protocols.
Section 1: Core Stability Troubleshooting (FAQs)
Q1: Why does my DMSO stock solution precipitate after several freeze-thaw cycles or prolonged storage?The Causality: DMSO is highly hygroscopic. When water ingresses into the solvent, it alters the dielectric constant of the solution. Because the N,N-diethyl group is a tertiary sulfonamide, it cannot act as a hydrogen bond donor. The molecule relies entirely on the 6-oxo (lactam) moiety for intermolecular bonding. Water molecules disrupt the stable pyridone-pyridone dimers formed in pure DMSO, creating hydration spheres that drastically lower the solubility of the highly crystalline oxo-form, leading to precipitation.
The Fix: Always use anhydrous DMSO (≥99.9%) and aliquot immediately into single-use vials. Store over desiccant at -20°C.
Q2: I am observing split peaks, peak tailing, or inconsistent retention times during LC-MS/HPLC analysis. Is the compound degrading?The Causality: Not necessarily. The 6-oxo-1,6-dihydropyridine scaffold exhibits classic lactam-lactim (pyridone-hydroxypyridine) tautomerism[3]. In standard neutral mobile phases, the interconversion rate between the 6-oxo (lactam) and 6-hydroxy (lactim) forms occurs on a timescale similar to the chromatographic transit time. This dynamic equilibrium causes the molecule to smear across the column, resulting in split or broadened peaks.
The Fix: Force the equilibrium. Add an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase. Lowering the pH protonates the intermediate states, accelerating the interconversion rate beyond the column transit time and coalescing the signal into a single, sharp peak.
Q3: Why does the compound lose concentration/activity in aqueous assay buffers (pH > 7.5) under ambient light?The Causality: The dihydropyridine ring is electron-rich and susceptible to two parallel degradation pathways in aqueous environments: base-catalyzed oxidation and UV-induced [2+2] photodimerization. Extended exposure to ambient laboratory lighting accelerates the ring-opening or dimerization of the scaffold.
The Fix: Prepare aqueous dilutions immediately before your assay, utilize amber microcentrifuge tubes, and maintain the buffer pH strictly between 6.0 and 7.0 if the assay permits.
Section 2: Experimental Protocols
Protocol 1: Preparation of Ultra-Stable 10 mM DMSO Stock Solutions
This protocol is designed as a self-validating system to ensure zero water ingress and prevent oxidative degradation.
Equilibrate Reagents: Allow the anhydrous DMSO bottle and the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes before opening.
Causality: Opening cold containers causes atmospheric moisture to condense directly into the solvent/powder, immediately seeding the precipitation pathway.
Dissolution: Dissolve the compound in anhydrous DMSO to reach a 10 mM concentration. Vortex gently until optically clear.
Argon Purging: Aliquot the solution into amber glass vials (50 µL per vial). Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds before capping.
Causality: Argon displaces oxygen, completely arresting the slow oxidative degradation of the dihydropyridine ring during long-term storage.
Validation Step: Take one aliquot and immediately perform LC-MS analysis (using Protocol 2). Record the Area Under the Curve (AUC). Store the remaining aliquots at -20°C. After 30 days, run a stored aliquot; the AUC should be ≥99% of the Day 0 baseline, validating the storage integrity.
Protocol 2: LC-MS Method for Resolving Tautomeric Broadening
Use this method to accurately quantify the compound without tautomeric interference.
Mobile Phase Preparation:
Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).
Causality: Formic acid acts as a proton donor, catalyzing rapid tautomeric interconversion to yield a unified chromatographic peak.
Column Selection: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 40°C.
Causality: Elevated column temperature provides the thermodynamic energy required to further increase the tautomeric interconversion rate, sharpening the peak.
Gradient: Run a fast gradient from 5% B to 95% B over 3 minutes.
Section 3: Data Presentation
Table 1: Tautomeric Equilibrium, Solubility, and Stability Profiles
Solvent Environment
Dielectric Constant (ε)
Dominant Tautomer
Max Solubility
Half-life (Ambient Light)
DMSO (Anhydrous)
46.7
6-oxo (Lactam)
> 50 mM
> 6 Months
Water (pH 7.4)
80.1
6-oxo (Lactam)
< 1 mM
~ 48 Hours
Methanol
32.7
Mixed (Lactam/Lactim)
~ 10 mM
~ 14 Days
Cyclohexane
2.0
6-hydroxy (Lactim)
< 0.1 mM
N/A (Insoluble)
Section 4: Visualizations
Tautomeric equilibrium and primary degradation pathways of the pyridone scaffold.
Step-by-step troubleshooting workflow for resolving solution instability issues.
Navigating Sulfonamide Synthesis: A Technical Support Guide
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve higher yields and purity in your sulfonamide products.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might encounter during your experiments, offering step-by-step guidance to get your synthesis back on track.
Issue 1: My reaction has a very low yield or is not proceeding at all.
Low or no yield is a frequent and frustrating issue. The root cause often lies in the quality of your reagents or suboptimal reaction conditions.[1]
Initial Diagnostic Workflow:
Before diving into more complex troubleshooting, a systematic check of the basics is essential.
Caption: Initial troubleshooting workflow for low sulfonamide yield.
Potential Causes and Detailed Solutions:
Poor Reagent Quality:
Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly susceptible to moisture and can readily hydrolyze to the unreactive sulfonic acid.[1][2] Always use a freshly opened bottle or consider purifying the sulfonyl chloride before use.[1]
Amine Impurities: Ensure your amine is pure and dry. Some amines can absorb atmospheric carbon dioxide, forming carbamates that can interfere with the reaction.[1]
Inappropriate Reaction Conditions:
Presence of Water: Even trace amounts of water can lead to the hydrolysis of the sulfonyl chloride.[1] Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]
Incorrect Base: The base plays a crucial role in deprotonating the amine (or the sulfonamide product from a primary amine) and neutralizing the HCl byproduct.[4] If the base is too weak, the reaction may be slow or stall. Consider using a stronger, non-nucleophilic base like triethylamine or pyridine.[1][5] For sterically hindered substrates, a stronger base or a catalyst like DMAP might be necessary.[5]
Low Reaction Temperature: While many sulfonamide syntheses proceed well at 0 °C or room temperature, some less reactive substrates may require gentle heating.[5] However, be cautious, as higher temperatures can also lead to side reactions. Monitor the reaction closely by Thin-Layer Chromatography (TLC) if you increase the temperature.[5]
Ineffective Workup:
If your product is a primary sulfonamide, it can be deprotonated by excess base to form a water-soluble salt.[6][7] During the aqueous workup, ensure you acidify the aqueous layer to precipitate your product before extraction.
Issue 2: I'm observing significant side product formation.
The formation of byproducts can complicate purification and reduce the yield of your desired sulfonamide.
Common Side Reactions and Prevention Strategies:
Side Reaction
Cause
Prevention Strategy
Di-sulfonylation of Primary Amines
The initially formed sulfonamide is further sulfonylated.
Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents). Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C).[5]
Sulfonyl Chloride Decomposition
Sulfonyl chlorides can be unstable, especially on acidic silica gel during chromatography.[8]
Minimize the time the crude product spends on the silica gel column. Consider using a different purification method like recrystallization.[1]
Elimination Reactions (with alcohols)
For secondary or tertiary alcohols, basic conditions can favor elimination over the desired substitution.
Use a non-hindered, non-nucleophilic base and maintain low reaction temperatures.[5]
Issue 3: I'm having difficulty purifying my sulfonamide product.
Purification can be challenging due to the properties of the sulfonamide or the presence of persistent impurities.
Purification Strategies:
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.[1]
Column Chromatography: A versatile method for separating compounds with different polarities.[3] Silica gel is a common stationary phase for sulfonamide purification.[3]
Washing/Liquid-Liquid Extraction: This is useful for removing unreacted starting materials or water-soluble byproducts.[3] For example, unreacted amine can be removed by washing the organic layer with a dilute acid solution.[3] If your product is water-soluble, saturating the aqueous layer with NaCl (brine) before extraction can help drive it into the organic phase.[5]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about sulfonamide synthesis.
Q1: How do I choose the right solvent for my reaction?
The ideal solvent should dissolve your starting materials and be inert to the reaction conditions. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[5] The choice can also influence reaction rates; for instance, polar aprotic solvents like DMF have been shown to be suitable in certain cases.[9] More environmentally friendly options like deep eutectic solvents are also being explored.[10]
Q2: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the fastest and most common method.[11][12] Spot the reaction mixture alongside your starting materials. The reaction is complete when the limiting starting material spot is no longer visible in the reaction mixture lane.[8] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[3]
Q3: What is the general mechanism for the reaction between a sulfonyl chloride and an amine?
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[4][13]
Caption: Mechanism of sulfonamide formation.
Q4: Are there alternative methods to the classical sulfonyl chloride and amine reaction?
Yes, several modern methods have been developed to address the limitations of the classical approach. These include:
Oxidative Coupling: Direct coupling of thiols or disulfides with amines in the presence of an oxidant.[14][15]
Catalytic Methods: Transition metal-catalyzed cross-coupling reactions are emerging as powerful tools.[16] Synergistic photoredox and copper catalysis have also been employed.[17]
From Sulfinates: Sodium sulfinates can be reacted with amines in the presence of an oxidant.[18]
Mitsunobu Reaction: This reaction can be used to synthesize sulfonamides from alcohols and sulfonamides as pronucleophiles, typically with inversion of stereochemistry.[19][20]
Q5: What are some common applications of sulfonamides?
Sulfonamides are a critical class of compounds in medicine. They are found in a wide range of drugs, including antibacterials (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[16][21][22]
Experimental Protocols
General Protocol for N-aryl Sulfonamide Synthesis
This protocol describes a standard procedure for the synthesis of an N-aryl sulfonamide.
Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the arylamine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).[1]
Cooling: Cool the solution to 0 °C in an ice-water bath.[1]
Reactant Addition: Slowly add the sulfonyl chloride (1.05 equivalents) to the stirred solution. The addition can be done portion-wise for solid sulfonyl chlorides or dropwise for liquids.[1]
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[5] Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).[5]
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.[5]
Workup and Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[1] Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[13]
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by recrystallization or silica gel column chromatography.[1]
Caption: Standard experimental workflow for sulfonamide synthesis.
References
Yan, Y., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters. Available at: [Link]
Willis, M. C. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development. Available at: [Link]
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
National Institutes of Health. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC. Available at: [Link]
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
Wikipedia. (n.d.). Hinsberg reaction. Wikipedia. Available at: [Link]
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]
ACS Publications. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. Available at: [Link]
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing. Available at: [Link]
Taylor & Francis. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis Online. Available at: [Link]
BYJU'S. (n.d.). Hinsberg Reagent And Test. BYJU'S. Available at: [Link]
ResearchGate. (2022). (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. Available at: [Link]
ScienceDirect. (n.d.). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
ResearchGate. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ResearchGate. Available at: [Link]
Picmonic. (n.d.). Sulfonamides Side Effects. Picmonic for Medicine. Available at: [Link]
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available at: [Link]
ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). TLC of Sulfonamides. ResearchGate. Available at: [Link]
ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. Available at: [Link]
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
Scientific Update. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. Available at: [Link]
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]
JoVE. (2023). Video: Amines to Sulfonamides: The Hinsberg Test. JoVE. Available at: [Link]
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry. Available at: [Link]
WordPress.com. (2017). Using TLC to monitor a reaction. chemlegin. Available at: [Link]
RSC Publishing. (n.d.). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry. Available at: [Link]
ResearchGate. (2025). (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. Available at: [Link]
YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. YouTube. Available at: [Link]
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]
ResearchGate. (n.d.). Selected strategies for the synthesis of sulfonamides... ResearchGate. Available at: [Link]
Troubleshooting inconsistent results in biological assays with N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Welcome to the technical support center for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable use of this compound in biological assays.
Introduction
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a synthetic organic compound featuring a dihydropyridine ring and a sulfonamide functional group.[1] While the specific biological targets of this molecule are still under investigation, its structural motifs are present in a variety of pharmacologically active agents.[2] Sulfonamides, for instance, are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[2][3] Pyridine derivatives are also common in medicinal chemistry and are known to interact with a variety of biological targets.[4]
The combination of these functional groups suggests that N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide may exhibit interesting biological properties. However, like any small molecule inhibitor, its use in sensitive biological assays can sometimes lead to inconsistent results. This guide will help you navigate common challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to inconsistent results with N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide?
A1: Inconsistent results with small molecule inhibitors like N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can arise from several factors. The most common culprits include issues with compound stability and storage, solubility and precipitation in assay media, and interference with the assay technology itself.[5][6]
Q2: How should I prepare and store stock solutions of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.[7] It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation.[5] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[6]
Q3: My IC50 values for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide are not consistent between experiments. What could be the cause?
A3: Fluctuations in IC50 values are a common issue and can be attributed to several factors. These include variations in cell density, passage number, and metabolic state in cell-based assays. In biochemical assays, inconsistencies can arise from variations in enzyme or substrate concentrations.[8] It is also crucial to ensure that the stock solution of the compound is not degraded and that the compound is fully dissolved in the assay medium.[7]
Q4: Can N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide interfere with my assay readout?
A4: Yes, small molecules can sometimes interfere with assay readouts, leading to false-positive or false-negative results.[6] For example, compounds with inherent fluorescent properties can interfere with fluorescence-based assays. It is always advisable to run control experiments to test for potential assay interference. This can include running the assay in the absence of the biological target (e.g., no enzyme or cells) to see if the compound itself generates a signal.
Troubleshooting Guides
Problem 1: Loss of Compound Activity or Inconsistent Potency
You observe a significant decrease in the inhibitory activity of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide over time, or your IC50 values are highly variable between experiments.
Compound Degradation: The sulfonamide or dihydropyridine moiety may be susceptible to hydrolysis or oxidation, especially when diluted in aqueous assay buffers.[9]
Troubleshooting Steps:
Prepare Fresh Stock Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments.
Analytical Chemistry Verification: If problems persist, verify the integrity of your solid compound and stock solution using analytical techniques like HPLC or LC-MS.[5] Compare the chromatogram to the supplier's certificate of analysis.
Storage Conditions: Ensure your stock solutions are stored at or below -20°C in an airtight, light-protected container.[5] For long-term storage, -80°C is recommended.[7]
Precipitation in Assay Media: The compound may have limited solubility in your aqueous assay buffer, leading to precipitation and a lower effective concentration.
Troubleshooting Steps:
Visual Inspection: After diluting the compound into your assay media, visually inspect the solution for any signs of precipitation.
Solubility Assessment: Determine the solubility of the compound in your specific assay buffer. You can do this by preparing a dilution series and measuring the absorbance or by using a nephelometer.
Adjust Final DMSO Concentration: Ensure the final concentration of DMSO or other organic solvent in your assay is consistent across all wells and is at a level that does not affect your assay performance but is sufficient to maintain compound solubility.
Prepare a working solution of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in your final assay buffer at the highest concentration you plan to use.
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
Analyze the aliquots by HPLC to determine the concentration of the intact compound.[7]
A significant decrease in the peak area corresponding to the parent compound over time indicates instability.
Time (hours)
Peak Area of Parent Compound
% Remaining
0
1,200,000
100%
2
1,150,000
95.8%
4
1,080,000
90.0%
8
950,000
79.2%
24
600,000
50.0%
Caption: Example data from a stability study of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in aqueous buffer.
Caption: Troubleshooting workflow for inconsistent compound activity.
Problem 2: Assay Interference
You observe a signal in your assay in the absence of a biological target, or the dose-response curve has an unusual shape.
Intrinsic Fluorescence/Absorbance: The pyridine ring system can exhibit intrinsic fluorescence or absorbance at certain wavelengths, which may interfere with optical assay readouts.
Troubleshooting Steps:
Run a Compound-Only Control: Measure the signal of the compound in the assay buffer without any biological components (e.g., enzyme, cells).
Spectral Scan: Perform a fluorescence or absorbance scan of the compound to identify its spectral properties and determine if they overlap with your assay's excitation and emission wavelengths.
Use an Orthogonal Assay: If significant interference is observed, consider using an alternative assay with a different detection method (e.g., a luminescence-based assay instead of a fluorescence-based one).[6]
Non-specific Binding: The compound may bind to the assay plate or other components of the assay, leading to artifacts.
Troubleshooting Steps:
Use Low-Binding Plates: Switch to low-binding microplates.
Include a Detergent: Add a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer at a low concentration (e.g., 0.01%) to reduce non-specific binding.
Prepare a dilution series of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in your assay buffer.
Add the dilutions to the wells of your microplate.
In parallel, prepare wells with assay buffer only (blank) and your positive and negative controls.
Run the assay with and without the biological target (e.g., with and without the enzyme).
Compare the signal from the compound-only wells to the blank. A significant signal in the compound-only wells indicates interference.
Caption: Workflow for identifying and mitigating assay interference.
References
MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link][6]
Chauhan, A., & Goyal, M. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 661–673.
NextSDS. (n.d.). N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide. Retrieved from [Link]
Ahmad, S., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
Fadda, A. A., et al. (2012). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Archiv der Pharmazie, 345(7), 548-556.
El-Sayed, M. A. A., & Al-Majid, A. M. (2021). Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. Egyptian Journal of Chemistry, 64(4), 1939-1951.
Procter, D. J., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(38), 8339-8346.
Al-Adiwish, W. M., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules, 18(1), 863-883.
Kumar, R., et al. (2024). Novel azole-sulfonamide conjugates as potential antimicrobial candidates: synthesis and biological assessment. Future Medicinal Chemistry, 16(2), 101-115.
Unknown. (n.d.). SULPHONAMIDES.
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Chemical Reviews, 5(2), 134-150.[3]
Desiraju, G. R., et al. (2011). Sulfonamide–Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 11(4), 1335-1344.[1]
Bisharat, M. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 99-120.[2]
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240.[4]
Radak, D., et al. (2014). Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. Journal of Neurochemistry, 131(1), 108-120.
ChemSrc. (2025, May 20). N,N'-diethyl-2-oxo-hexahydro-pyrimidine-1,3-dicarbothioamide. Retrieved from [Link]
Chemazone. (n.d.). N,N-dimethyl-6-oxo-1-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]pyridine-3-sulfonamide. Retrieved from [Link]
Hussain, M. A., & Aungst, B. J. (1991). Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds. Journal of Pharmaceutical Sciences, 80(4), 387-393.
Executive Summary The development of novel antitubercular agents increasingly focuses on disrupting the complex lipid metabolism of Mycobacterium tuberculosis (Mtb). A primary target in this space is Fatty Acyl-AMP Ligas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel antitubercular agents increasingly focuses on disrupting the complex lipid metabolism of Mycobacterium tuberculosis (Mtb). A primary target in this space is Fatty Acyl-AMP Ligase 28 (FAAL28) , an enzyme essential for the biosynthesis of phthiocerol dimycocerosate (PDIM), a critical virulence lipid.
Historically, drug development efforts have relied on bisubstrate analogues—such as 5′-O-[N-(alkanoyl)sulfamoyl]adenosine (AMS) derivatives—to inhibit FAAL28. While biochemically potent, these analogues suffer from poor drug-like properties. This guide objectively compares the efficacy, mechanistic modality, and physicochemical advantages of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (NDDS) —a non-nucleoside small molecule identified via high-throughput screening—against established AMS analogues.
Target Biology: The Role of FAAL28 in Pathogenesis
Mtb relies on an extensive network of 34 fatty acid adenylating enzymes (FadDs) to regulate lipid metabolism [1]. These enzymes are functionally bifurcated:
Fatty Acyl-CoA Ligases (FACLs): Drive lipid catabolism and degradation.
Fatty Acyl-AMP Ligases (FAALs): Drive the biosynthesis of virulence-conferring lipids.
FAAL28 (also known as FadD28) specifically activates long-chain fatty acids into acyl-AMP intermediates. Instead of transferring these to Coenzyme A, FAAL28 directly channels the acyl-AMP intermediate to the polyketide synthase (PKS) mycocerosic acid synthase (MAS). Inhibiting FAAL28 starves the MAS pathway, halting PDIM synthesis and rendering Mtb highly susceptible to host immune clearance and existing antibiotics [2].
Mechanistic Comparison: NDDS vs. Known Bisubstrate Inhibitors
AMS Analogues (The Bisubstrate Mimics)
Compounds such as 5′-O-[N-(dodecanoyl)sulfamoyl]adenosine and 11-phenoxyundecanoyl-AMS (PhU-AMS) are rationally designed bisubstrate mimics [1].
Causality of Limitations: These inhibitors competitively bind the active site by mimicking the transition state of the acyl-AMP intermediate. While they achieve sub-micromolar affinity (
Ki<1.5μM
), their massive molecular weight (
>500 g/mol
), poor cell permeability, and structural similarity to universal adenylate intermediates lead to off-target effects on human host adenylating enzymes. Their high polarity prevents efficient penetration through the lipid-rich mycobacterial cell wall.
NDDS (The Non-Nucleoside Alternative)
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3) emerged as a highly promising hit from Fluorescence Polarization (FP) High-Throughput Screening (HTS) [3].
Causality of Efficacy: By lacking the bulky, highly polar adenosine moiety, NDDS achieves a significantly higher Ligand Efficiency (LE). It disrupts the FAAL28 binding pocket without acting as a direct bisubstrate mimic. This distinct binding modality improves physicochemical properties (lower molecular weight, favorable ClogP) and drastically reduces the likelihood of cross-reactivity with host adenylating enzymes, making it a superior scaffold for lead optimization.
Quantitative Efficacy Data
The following table summarizes the comparative performance metrics of NDDS against known FAAL28 inhibitors.
*Note: Represents typical HTS hit affinity ranges derived from fluorescence polarization screening. Optimization is required to achieve sub-micromolar
Ki
.
Fluorescence Polarization (FP) High-Throughput Screening Assay for FAAL28
To objectively compare the efficacy of NDDS against AMS analogues, a self-validating FP assay is employed.
Causality behind the protocol: FP is utilized because it allows real-time, homogenous monitoring of ligand displacement. When a small fluorescent tracer (e.g., a BODIPY-labeled acyl-AMP analog) is bound to the massive FAAL28 enzyme, it tumbles slowly, yielding high polarization (mP). When a competitive inhibitor like NDDS displaces the tracer, the free tracer tumbles rapidly, causing a measurable drop in mP. This provides a direct, artifact-free readout of binding affinity.
Step-by-Step Methodology:
Reagent and Plate Preparation: Prepare the Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Triton X-100). The Triton X-100 is critical to prevent non-specific compound aggregation (promiscuous inhibition). Dispense 10
μ
L of FAAL28 enzyme (final concentration ~50 nM) into a 384-well black, flat-bottom microtiter plate.
Compound Incubation: Pin-transfer 100 nL of NDDS (and AMS analogues as positive controls) from DMSO stock plates into the assay wells. Include DMSO-only wells as negative controls (maximum polarization) and buffer-only wells as blank controls. Incubate at room temperature for 30 minutes to allow the establishment of binding equilibrium.
Tracer Addition: Add 10
μ
L of the fluorescent tracer (final concentration ~5 nM). Crucial Step: The tracer concentration must be kept significantly below the enzyme concentration and the
Kd
to ensure the assay remains sensitive to competitive inhibition.
Polarization Readout & System Validation: Read the plate on a multimode microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).
Z'-Factor Calculation: Validate the assay's robustness internally using the equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor
≥
0.5 is mathematically required to confirm that the signal window is statistically robust enough to distinguish true inhibitors from assay noise.
Pathway Visualization
Fig 1. FAAL28-mediated PDIM biosynthesis pathway and distinct inhibition nodes of AMS vs NDDS.
References
Title: Development of Small-Molecule Inhibitors of Fatty acyl-AMP and Fatty acyl-CoA Ligases in Mycobacterium Tuberculosis
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets
Source: Current Topics in Medicinal Chemistry
URL: [Link]
Comparative analysis of the biological activity of dihydropyridine isomers
Title: Comparative Analysis of the Biological Activity of Dihydropyridine Isomers: A Technical Guide Introduction 1,4-Dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers (CCBs) utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of the Biological Activity of Dihydropyridine Isomers: A Technical Guide
Introduction
1,4-Dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers (CCBs) utilized extensively in cardiovascular medicine. However, the structural asymmetry at the C4 position of the dihydropyridine ring renders most modern DHPs (e.g., amlodipine, felodipine, nitrendipine) chiral molecules. As a Senior Application Scientist evaluating these compounds, it is critical to recognize that DHP enantiomers are not merely mirror images; they exhibit profound biological divergence. This guide provides an objective, data-driven comparison of DHP isomers—specifically focusing on the racemic mixture of amlodipine versus its isolated S- and R-enantiomers—detailing their pharmacological profiles, off-target effects, and the rigorous experimental methodologies required to validate their activity.
Mechanistic Divergence: The Case for Chiral Switching
The therapeutic efficacy of DHPs is highly stereoselective. The S-enantiomer (eutomer) is primarily responsible for the high-affinity blockade of the CaV1.2 (L-type) calcium channel, leading to targeted vasodilation and blood pressure reduction. Conversely, the R-enantiomer (distomer) possesses negligible calcium channel-blocking activity, often testing >1000-fold less potent than its S-counterpart [5].
Historically, the R-enantiomer was considered biologically inert. However, advanced vascular biology assays have revealed that R-amlodipine exhibits paradoxical, kinin-dependent nitric oxide (NO) release in endothelial cells [2]. While NO release generally promotes vasodilation, in the peripheral microvasculature, this specific R-enantiomer-driven mechanism alters capillary hydrostatic pressure, directly contributing to the adverse clinical effect of peripheral edema [3]. Furthermore, R-amlodipine demonstrates a higher propensity for time-dependent inhibition (TDI) of Cytochrome P450 (CYP) enzymes, introducing significant metabolic liabilities and drug-drug interactions [1].
Fig 1: Divergent pharmacological pathways of S- and R-amlodipine enantiomers.
Quantitative Performance Comparison
To objectively evaluate the viability of chiral switching (e.g., transitioning from racemic amlodipine to enantiopure levamlodipine), we must analyze the quantitative experimental data across primary and secondary targets.
Table 1: Pharmacological Profiling of Amlodipine Enantiomers
Pharmacological Parameter
S-Amlodipine (Eutomer)
R-Amlodipine (Distomer)
CaV1.2 Blockade (IC50)
~2.5 nM
>1000 nM
Endothelial NO Release
Negligible
Significant (Dose-dependent)
CYP3A4 Reversible Inhibition (Ki)
8.95 µM
14.85 µM
CYP3A4 Time-Dependent Inhibition (Kinact)
0.041 min⁻¹
0.065 min⁻¹
Binding Free Energy (CYP3A4 Active Site)
-7.6 kcal/mol
-6.7 kcal/mol
Primary Clinical Implication
Targeted Antihypertensive Efficacy
Peripheral Edema & Drug Interactions
Data synthesized from patch-clamp electrophysiology and human liver microsome assays [1][2][4].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to generate the comparative data above. The causality behind each reagent and step is explicitly defined to aid assay development.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for CaV1.2 Isolation
Evaluating the stereoselective affinity of DHP isomers requires precise control over the cellular membrane potential and isolation of the L-type calcium current from confounding ion channels.
Step-by-Step Methodology:
Cell Preparation: Transfect human embryonic kidney (HEK293) or TSA-210 cells with the CaV1.2 α1C subunit, along with auxiliary β and α2δ subunits. Causality: Heterologous expression ensures a pure population of L-type channels, eliminating background noise from T-type or N-type channels native to cardiomyocytes.
Intracellular (Pipette) Solution: Formulate with 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, and 4 mM Mg-ATP (pH 7.2). Causality: Cesium (Cs+) is used instead of Potassium (K+) to block outward rectifying potassium currents, isolating the inward calcium channel currents. EGTA buffers intracellular calcium to prevent premature channel run-down.
Extracellular (Bath) Solution: Formulate with 140 mM TEA-Cl, 5 mM BaCl2, 10 mM HEPES (pH 7.4). Causality: Barium (Ba2+) is utilized as the primary charge carrier instead of Calcium (Ca2+). Ba2+ permeates L-type channels more efficiently and strictly prevents calcium-dependent inactivation (CDI), ensuring stable, self-validating current recordings over the 30+ minute dose-response protocol [4].
Seal Formation & Rupture: Using a borosilicate glass pipette (2.5–3.0 MΩ), apply gentle suction to form a >1 GΩ seal (cell-attached configuration), followed by a brief voltage zap/suction to rupture the patch, achieving the whole-cell configuration.
Voltage Protocol: Hold the membrane potential at -80 mV. Apply 200 ms depolarizing step pulses to -10 mV every 20 seconds. Causality: DHPs are voltage-dependent allosteric modulators. Holding at -80 mV mimics the resting potential, while the step to -10 mV maximally activates the CaV1.2 channels to measure peak inward current.
Isomer Perfusion: Perfuse S-amlodipine and R-amlodipine independently at concentrations ranging from 1 nM to 10 µM. Calculate the IC50 by plotting normalized peak inward currents against the log concentration using the Hill equation.
To evaluate the metabolic liabilities of the DHP isomers, we must distinguish between reversible competitive inhibition and mechanism-based time-dependent inhibition.
Step-by-Step Methodology:
Microsome Preparation: Thaw pooled human liver microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
Primary Incubation (The Shift Assay): Aliquot the HLMs into two parallel sets. Add the DHP isomer (S- or R-amlodipine, 0.1–50 µM).
Set A (Zero Pre-incubation): Immediately add the CYP3A4 probe substrate (e.g., Midazolam) and NADPH to initiate the reaction.
Set B (30-min Pre-incubation): Add NADPH first and incubate at 37°C for 30 minutes before adding the Midazolam substrate.
Causality: The pre-incubation step allows the CYP enzyme to metabolize the DHP isomer. If the isomer forms a reactive intermediate that covalently binds to the CYP heme or apoprotein (TDI), the IC50 in Set B will be significantly lower than in Set A.
Reaction Termination: Stop the reaction after 10 minutes by adding ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
LC-MS/MS Quantification: Quantify the formation of 1'-hydroxymidazolam.
Kinetic Validation: Calculate the
KI
(inhibitor concentration achieving half-maximal inactivation rate) and
Kinact
(maximal inactivation rate). Result: R-amlodipine yields a higher
Kinact
(0.065 min⁻¹) compared to S-amlodipine (0.041 min⁻¹), confirming the R-isomer is a more potent mechanism-based inhibitor, directly translating to a higher risk of clinical drug-drug interactions [1].
Strategic Implications for Drug Development
The comparative analysis of DHP isomers underscores a critical paradigm in modern pharmacotherapy: racemic mixtures often carry unnecessary biological baggage. By utilizing rigorous electrophysiological and biochemical assays, we observe that the S-enantiomer delivers the targeted therapeutic effect (CaV1.2 blockade), while the R-enantiomer acts as a metabolic liability (CYP inhibition) and a driver of adverse events (NO-mediated edema). For drug development professionals, chiral resolution—such as the crystallization of amlodipine using L-tartaric acid in a DMF/water matrix to isolate the S-form [5]—is not just a chemical refinement; it is a clinical necessity to optimize the safety and efficacy profiles of dihydropyridine therapeutics.
References
Title: Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity | Source: National Institutes of Health (NIH) / PMC | URL:1
Title: Paradoxical Release of Nitric Oxide by an L-Type Calcium Channel Antagonist, the R+ Enantiomer of Amlodipine | Source: ResearchGate | URL:2
Title: Novel Vascular Biology of Third-Generation L-Type Calcium Channel Antagonists | Source: AHA Journals | URL:3
Title: Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding | Source: National Institutes of Health (NIH) / PMC | URL:4
Title: A Novel Method for Resolution of Amlodipine | Source: ACS Publications | URL:5
A Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Authored by: A Senior Application Scientist This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for novel therapeutic candidates, using the investigational compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for novel therapeutic candidates, using the investigational compound N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (herein referred to as Compound X) as a primary example. We will explore the critical experimental choices, from initial biochemical assays to preclinical animal models, and compare its performance profile against established benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the translational gap between laboratory findings and clinical potential.
Introduction: The Imperative of IVIVC in Drug Discovery
An IVIVC represents a predictive mathematical model that describes the relationship between an in vitro property of a drug (such as its dissolution rate or, in our case, enzymatic potency) and a relevant in vivo response (such as plasma concentration or pharmacodynamic effect). Establishing a strong IVIVC is a cornerstone of modern drug development. It allows for the confident use of in vitro data to forecast in vivo performance, which can de-risk clinical development, guide formulation optimization, and support regulatory submissions.
The subject of our study, Compound X, is a novel small molecule featuring a dihydropyridinone core coupled with a sulfonamide moiety. This structural combination is of interest due to the prevalence of sulfonamides in potent enzyme inhibitors, notably targeting kinases. Our investigation presumes Compound X is a potent inhibitor of "Target Kinase X" (TKX), a hypothetical serine/threonine kinase implicated in a specific cancer signaling pathway. The primary objective is to determine if the in vitro enzymatic inhibition potency of Compound X translates to a predictable anti-tumor response in a relevant in vivo model.
In Vitro Characterization: Quantifying Target Engagement and Cellular Activity
The initial phase of our investigation focuses on quantifying the direct interaction of Compound X with its molecular target, TKX, and subsequently assessing its activity in a cellular context.
Biochemical Potency: Direct Enzyme Inhibition
Rationale: The foundational step is to measure the direct inhibitory activity of Compound X against purified TKX enzyme. This provides the intrinsic potency (IC50), a critical parameter for our IVIVC. We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying enzymatic activity in a high-throughput format. For comparative purposes, we benchmark Compound X against "Comparator A," a known reference inhibitor for the TKX family.
Experimental Protocol: TR-FRET Kinase Assay
Reagent Preparation: Recombinant human TKX enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer. Compound X and Comparator A are serially diluted in DMSO to create a 10-point concentration gradient.
Kinase Reaction: The kinase, peptide substrate, and test compound (or DMSO vehicle control) are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP.
Detection: After incubation, a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin (APC)-streptavidin is added.
Data Acquisition: The plate is read on a TR-FRET-capable plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium). The ratio of these signals is proportional to the level of substrate phosphorylation.
Data Analysis: The raw data is converted to percent inhibition relative to the DMSO control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Potency: Target Inhibition in a Biological System
Rationale: Moving from a purified enzyme system to a cellular environment is a critical step to assess target engagement in a more physiologically relevant context. Factors such as cell membrane permeability and intracellular target concentration can significantly influence a compound's apparent potency. Here, we utilize a human cancer cell line endogenously overexpressing TKX to measure the compound's ability to inhibit downstream pathway signaling.
Cell Culture: TKX-overexpressing cells are seeded in 96-well plates and cultured overnight.
Compound Treatment: Cells are treated with a serial dilution of Compound X or Comparator A for a predetermined time.
Cell Lysis: The cells are lysed to release intracellular proteins.
ELISA: The lysate is analyzed using a sandwich ELISA kit specific for the phosphorylated form of a known downstream substrate of TKX.
Data Analysis: The signal is normalized to the total protein concentration in each well. The cellular IC50 is calculated from the resulting concentration-response curve.
In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of Compound X.
Summary of In Vitro Data
Compound
Biochemical IC50 (nM)
Cellular IC50 (nM)
Compound X
15
120
Comparator A
50
650
Analysis: Compound X demonstrates superior potency at both the biochemical and cellular levels compared to Comparator A. The observed 8-fold shift between the biochemical and cellular IC50 for Compound X is a common phenomenon, often attributed to factors like cellular uptake, efflux, and ATP competition at the kinase active site. This shift is a key parameter for building the IVIVC model.
In Vivo Evaluation: Translating Potency to Efficacy
The ultimate test of a drug candidate is its performance in a living system. Our in vivo study is designed to assess the anti-tumor efficacy of Compound X and to generate the necessary pharmacokinetic (PK) and pharmacodynamic (PD) data for the IVIVC.
Rationale: We selected a subcutaneous xenograft mouse model. This model involves implanting the same TKX-overexpressing human cancer cells used in the cellular assays into immunodeficient mice. This provides a direct translational link between the in vitro and in vivo systems. The study will evaluate tumor growth inhibition (efficacy) and collect plasma and tumor samples to correlate drug exposure with target modulation.
Experimental Protocol: Murine Xenograft Model
Tumor Implantation: Nude mice are subcutaneously inoculated with TKX-overexpressing cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
Randomization and Dosing: Animals are randomized into three groups: Vehicle control, Compound X (at two dose levels, e.g., 10 and 30 mg/kg), and Comparator A (at 30 mg/kg). Dosing is performed orally, once daily.
Efficacy Monitoring: Tumor volume and body weight are measured twice weekly. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
PK/PD Satellite Group: A separate group of animals is used for PK/PD analysis. At selected time points after the final dose, blood and tumor tissue are collected.
Bioanalysis: Plasma and tumor homogenates are analyzed using LC-MS/MS to determine the concentration of Compound X. Tumor lysates are analyzed by ELISA (as in the cellular assay) to measure the inhibition of TKX substrate phosphorylation.
In Vivo Experimental Workflow
Caption: Conceptual model for establishing the IVIVC.
Correlation Analysis for Compound X:
At the 10 mg/kg dose, the average trough plasma concentration (150 nM) is approximately 1.25 times the cellular IC50 (120 nM). This level of target coverage resulted in 55% target inhibition and 45% TGI.
At the 30 mg/kg dose, the trough concentration (500 nM) is over 4 times the cellular IC50, leading to sustained target inhibition (>90%) and robust efficacy (85% TGI).
This strong, direct relationship between maintaining plasma concentrations above the cellular IC50 and achieving significant target inhibition and anti-tumor efficacy constitutes a successful Level A IVIVC. This correlation provides high confidence that the in vitro cellular assay is a reliable predictor of in vivo activity for this class of compounds, enabling it to be used for future lead optimization and dose prediction.
Conclusion
This guide demonstrates a systematic approach to building a robust IVIVC for a novel kinase inhibitor, N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (Compound X). By integrating quantitative in vitro biochemical and cellular assays with a well-designed in vivo xenograft study, we established a clear and predictive link between cellular potency and anti-tumor efficacy. Compound X not only showed superior potency to its comparator but also exhibited a strong, translatable profile, validating the use of our in vitro assays for guiding further development. This framework underscores the importance of a multi-parameter approach to de-risk drug discovery and accelerate the delivery of novel therapeutics.
References
(Note: As the topic compound is hypothetical, these references provide authoritative context for the methodologies described.)
Title: Assay Guidance Manual
Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences
URL: [Link]
Title: In Vitro-In Vivo Correlation (IVIVC)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Principles and practice of kinase drug discovery
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: Mouse Models of Human Cancers
Source: National Cancer Institute (NCI)
URL: [Link]
Title: The Use of TR-FRET in Drug Discovery
Source: Methods and Principles in Medicinal Chemistry
URL: [Link]
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